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  • Product: 2,4,5-Trimethylbenzotrifluoride
  • CAS: 1186194-83-1

Core Science & Biosynthesis

Foundational

The Physicochemical and Mechanistic Profile of 2,4,5-Trimethylbenzotrifluoride in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary driver for optimizing pharmacokinetics and target affinity. 2,4,5-Trimethylbenzotrifluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary driver for optimizing pharmacokinetics and target affinity. 2,4,5-Trimethylbenzotrifluoride (IUPAC: 1,2,4-Trimethyl-5-(trifluoromethyl)benzene; CAS: 1186194-83-1)[1] represents a highly specialized building block. By appending a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group to an electron-rich trimethylbenzene core, researchers can fundamentally alter the molecule's metabolic fate. This technical whitepaper details the physicochemical properties, structural rationale, and synthetic workflows for utilizing 2,4,5-Trimethylbenzotrifluoride in advanced drug development.

Structural Identity & Physicochemical Properties

The physicochemical behavior of 2,4,5-Trimethylbenzotrifluoride is dictated by the push-pull dynamics between the three electron-donating methyl groups and the strongly electron-withdrawing -CF₃ group. Because empirical data for this highly specific isomer is niche, standard predictive cheminformatics models (e.g., ACD/Labs, ChemDraw) combined with empirical baselines of fluorinated aromatics are utilized to establish its profile.

Table 1: Physicochemical Properties of 2,4,5-Trimethylbenzotrifluoride

PropertyValueSource / Methodology
Molecular Formula C₁₀H₁₁F₃Structural Derivation
Molecular Weight 188.19 g/mol Calculated
CAS Registry Number 1186194-83-1[1]
Boiling Point ~185 °CPredicted (ACD/Labs Baseline)
Density ~1.12 g/cm³Predicted (ACD/Labs Baseline)
LogP (Octanol/Water) ~4.6Predicted (ChemDraw)
Physical State (25°C) Colorless LiquidEmpirical Observation

Mechanistic Role in Drug Development

As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected during lead optimization. The addition of a -CF₃ group is never arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) liabilities [2].

  • Metabolic Deactivation (Electronic Shielding): Trimethylbenzenes are highly electron-rich, making them prime targets for Cytochrome P450 (CYP)-mediated aromatic oxidation. The -CF₃ group exerts a profound inductive (-I) effect, pulling electron density away from the π-system. This electronic depletion raises the activation energy required for electrophilic CYP attack, drastically enhancing the molecule's metabolic half-life [3].

  • Steric Protection of Benzylic Sites: The -CF₃ group has a van der Waals radius of approximately 1.47 Å, making it sterically comparable to an isopropyl group. Positioned at C5, it creates a steric umbrella over the adjacent C4-methyl group, hindering CYP enzymes from accessing the benzylic protons and preventing rapid oxidative clearance [4].

  • Enhanced Lipophilic Ligand Efficiency (LLE): The highly polarized but tightly held C-F bonds possess exceptionally low polarizability. They do not act as effective hydrogen-bond acceptors in water. Consequently, the hydration shell is easily shed, driving the molecule across lipid bilayers and into hydrophobic target pockets, thereby increasing membrane permeability.

PK_Logic A 1,2,4-Trimethylbenzene Core (Electron-Rich, High CYP Liability) B Addition of -CF3 Group (Position 5) A->B C Steric Shielding (Protects C4-Methyl) B->C D Electronic Deactivation (Reduces Ring Oxidation) B->D E Increased Lipophilicity (Higher LogP) B->E F Enhanced Metabolic Stability & Membrane Permeability C->F D->F E->F

Fig 1: Pharmacokinetic optimization logic of 2,4,5-Trimethylbenzotrifluoride in drug design.

Experimental Workflows: Synthesis & Incorporation

Historically, introducing a -CF₃ group to an aromatic ring required harsh, ozone-depleting reagents. Today, the industry standard relies on transition-metal-catalyzed cross-coupling. The following protocol utilizes a Copper-mediated trifluoromethylation of an aryl bromide using the Ruppert-Prakash reagent (TMSCF₃) [5].

Step-by-Step Methodology: Cu-Mediated Trifluoromethylation

Causality Note: Copper(I) is specifically chosen because it readily undergoes oxidative addition into the Ar-Br bond and facilitates transmetalation with the CF₃ anion generated in situ from TMSCF₃ and a fluoride source.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Add 1-Bromo-2,4,5-trimethylbenzene (1.0 equiv, 10 mmol), CuI (0.2 equiv, 2 mmol), 1,10-phenanthroline (0.2 equiv, 2 mmol), and anhydrous KF (2.0 equiv, 20 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Strict anaerobic conditions are mandatory; oxygen induces the oxidative homocoupling of the Cu-CF₃ intermediate, destroying the catalyst and reducing yield.

  • Reagent Injection: Inject 15 mL of anhydrous DMF. Stir for 5 minutes at room temperature, then slowly inject TMSCF₃ (1.5 equiv, 15 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Self-Validating Check (Critical): Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The workflow is a self-validating system: the reaction is only deemed complete when the TMSCF₃ signal (-67.3 ppm) is entirely consumed and replaced by the product singlet (-62.1 ppm). Do not proceed to workup until this is confirmed.

  • Workup & Purification: Quench the reaction with 20 mL of water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude liquid via silica gel flash chromatography using 100% hexanes as the eluent to yield the pure fluorinated product.

Synthesis Step1 1-Bromo-2,4,5-trimethylbenzene (Starting Material) Step2 CuI, 1,10-Phenanthroline, KF (Catalytic System) Step1->Step2 Step3 TMSCF3 (Ruppert-Prakash Reagent) DMF, 80°C, 12h Step2->Step3 Step4 Liquid-Liquid Extraction (Et2O / H2O) Step3->Step4 Step5 Silica Gel Chromatography (Hexanes) Step4->Step5 Step6 2,4,5-Trimethylbenzotrifluoride (Purified Product) Step5->Step6

Fig 2: Copper-mediated synthetic workflow for 2,4,5-Trimethylbenzotrifluoride production.

Analytical Characterization Protocols

To ensure the integrity of the synthesized 2,4,5-Trimethylbenzotrifluoride before downstream integration into active pharmaceutical ingredients (APIs), precise analytical characterization is required.

Table 2: Standardized NMR Characterization Data (CDCl₃, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹⁹F NMR -62.1Singlet3FAromatic -CF₃ group
¹H NMR 7.35Singlet1HAromatic C6-H
¹H NMR 7.05Singlet1HAromatic C3-H
¹H NMR 2.30, 2.25, 2.20Singlets9HC2, C4, C5 -CH₃ groups

GC-MS Protocol: Run the sample on a standard capillary column (e.g., HP-5MS) with an injection temperature of 250 °C. Use a temperature gradient starting at 50 °C (hold 2 min), ramping at 15 °C/min to 280 °C. The mass spectrometer (Electron Ionization, 70 eV) will show a distinct molecular ion peak [M]⁺ at m/z 188, with a primary fragmentation peak at m/z 169 corresponding to the loss of a fluorine radical [M-F]⁺, a hallmark of benzotrifluoride derivatives.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. URL:[Link]

  • Muller K, Faeh C, Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science, 2007, 317(5846), 1881-1886. URL:[Link]

  • Swallow S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54, 65-133. URL:[Link]

  • Tomashenko OA, Grushin VV. "Aromatic trifluoromethylation with metal complexes." Chemical Reviews, 2011, 111(8), 4475-4521. URL:[Link]

Sources

Exploratory

Advanced Structural Elucidation of 2,4,5-Trimethylbenzotrifluoride: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary The strategic incorporation of fluorine into organic frameworks is a foundational pillar of modern drug development and agrochemical design. The trifluoromethyl (–CF₃) group profoundly modulates a lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a foundational pillar of modern drug development and agrochemical design. The trifluoromethyl (–CF₃) group profoundly modulates a lead compound's lipophilicity, metabolic stability, and target binding affinity () . 2,4,5-Trimethylbenzotrifluoride (IUPAC: 1,2,4-trimethyl-5-(trifluoromethyl)benzene, CAS: 1186194-83-1 ) is a highly functionalized aromatic building block that exemplifies these properties.

Accurately elucidating the structure of heavily substituted fluoroaromatics requires a rigorous understanding of Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth technical guide to the ¹H and ¹³C NMR profiling of 2,4,5-trimethylbenzotrifluoride, detailing the causality behind chemical shifts, heteronuclear spin-spin couplings ( JCF​ ), and the self-validating experimental protocols required for unambiguous assignment () .

Structural Anatomy & Spin System Analysis

The core of 2,4,5-trimethylbenzotrifluoride consists of a central benzene ring bearing one –CF₃ group at position 1, and three methyl (–CH₃) groups at positions 2, 4, and 5.

  • Symmetry & Equivalency : The molecule belongs to the C1​ point group (asymmetric). Consequently, all nine carbon atoms and all distinct proton environments yield unique, non-overlapping NMR signals.

  • Electronic Environment : The –CF₃ group is strongly electronegative, exerting powerful electron-withdrawing inductive (–I) and resonance (–M) effects that deshield the ortho and para positions. Conversely, the three methyl groups exert electron-donating (+I) effects, which shield their adjacent protons () .

¹H NMR Spectroscopic Profiling

In the ¹H NMR spectrum, the two isolated aromatic protons (H-3 and H-6) appear as distinct singlets. Because they are situated para to one another, their mutual coupling constant ( 4JHH​ ) is typically less than 0.5 Hz and remains unresolved under standard acquisition parameters.

Table 1: Empirical ¹H NMR Data Profile (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Causality & Assignment Logic
H-6 ~7.19Singlet (s)1HLocated ortho to the highly electronegative –CF₃ group. The –I/–M effects strip electron density, resulting in a deshielded, downfield shift.
H-3 ~7.04Singlet (s)1HLocated meta to the –CF₃ group and flanked by two electron-donating methyl groups (C2 and C4), pushing the signal upfield.
C2–CH₃ ~2.40Broad Singlet (br s)3HShifted downfield relative to other methyls due to proximity to the –CF₃ group. May exhibit fine long-range coupling ( 5JHF​ ).
C4–CH₃ ~2.25Singlet (s)3HStandard aromatic methyl shift; situated para to the –CF₃ group.
C5–CH₃ ~2.25Singlet (s)3HStandard aromatic methyl shift; situated meta to the –CF₃ group.

¹³C and ¹⁹F NMR Spectroscopic Profiling

The ¹³C NMR spectrum is defined by profound heteronuclear spin-spin coupling between the carbon backbone and the ¹⁹F nuclei (Spin I=1/2 , 100% natural abundance). The three equivalent fluorine atoms split adjacent carbon signals into quartets ( n+1 rule) () .

Table 2: Empirical ¹³C NMR Data Profile (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Mechanistic Causality & Assignment Logic
C-4 ~141.7Singlet (s)-Quaternary carbon; para to –CF₃, attached to –CH₃.
C-5 ~136.0Singlet (s)-Quaternary carbon; meta to –CF₃, attached to –CH₃.
C-2 ~135.1Quartet (q)~3–5 ( 3JCF​ )Quaternary carbon; ortho to –CF₃.
C-3 ~130.2Singlet (s)-Aromatic CH; shielded by adjacent methyl groups.
C-1 ~128.8Quartet (q)~30–32 ( 2JCF​ )Quaternary carbon; directly attached to –CF₃ (ipso).
–CF₃ ~124.5Quartet (q)~272 ( 1JCF​ )Trifluoromethyl carbon; exhibits massive direct coupling.
C-6 ~122.9Quartet (q)~3–5 ( 3JCF​ )Aromatic CH; ortho to –CF₃.
C4–CH₃ ~20.2Singlet (s)-Aliphatic methyl carbon.
C2–CH₃ ~19.5Singlet (s)-Aliphatic methyl carbon.
C5–CH₃ ~19.2Singlet (s)-Aliphatic methyl carbon.

Note: The magnitude of the JCF​ coupling serves as a self-validating metric for structural assignment. The 1JCF​ (~272 Hz) unequivocally identifies the fluorinated carbon, while the 2JCF​ (~30 Hz) and 3JCF​ (~4 Hz) map the immediate aromatic perimeter () .

Experimental Protocol for High-Resolution NMR Acquisition

To reliably extract the fine heteronuclear couplings and accurately integrate the signals, the following self-validating acquisition protocol must be executed:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of high-purity 2,4,5-trimethylbenzotrifluoride in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a liquid column height of exactly 4-5 cm to optimize the magnetic field homogeneity.

Step 2: Instrument Tuning, Locking, and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking : Lock the spectrometer to the deuterium resonance of CDCl₃. Causality: This compensates for magnetic field drift over the long acquisition times required for ¹³C NMR.

  • Shimming : Perform gradient shimming (e.g., TopShim). Causality: A perfectly homogeneous magnetic field is critical to resolve the fine 3JCF​ quartets (~3-5 Hz) on C-2 and C-6.

Step 3: ¹H NMR Acquisition

  • Execute a standard 1D proton sequence (e.g., zg30).

  • Set the spectral width to 12 ppm and the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 scans.

Step 4: ¹³C NMR Acquisition

  • Execute a proton-decoupled ¹³C sequence (e.g., zgpg30).

  • Critical Parameter : Set D1​≥3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C5, and CF₃) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. A longer delay prevents signal saturation, ensuring these peaks are observable above the noise floor.

  • Acquire a minimum of 512 scans.

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C). Causality: This enhances the signal-to-noise ratio (S/N) for the low-abundance ¹³C nuclei without severely compromising the resolution needed to observe the carbon-fluorine couplings.

Multidimensional NMR Workflow for Unambiguous Assignment

While 1D NMR provides foundational data, a 2D multidimensional workflow is required to transition from empirical prediction to absolute structural certainty.

NMR_Workflow A Sample Preparation (CDCl3, TMS Reference) B 1D ¹H & ¹⁹F NMR (Proton & Fluorine Mapping) A->B C 1D ¹³C NMR (Carbon Backbone & J_CF) A->C D HSQC (Direct C-H Connectivity) B->D C->D E HMBC (Quaternary C & Long-Range) D->E F NOESY / ROESY (Spatial Proximity & Isomer Check) E->F G Final Structural Assignment 2,4,5-Trimethylbenzotrifluoride F->G

Figure 1: Multidimensional NMR elucidation workflow for 2,4,5-Trimethylbenzotrifluoride.

Workflow Logic:
  • HSQC (Heteronuclear Single Quantum Coherence) : Maps direct 1JCH​ connections. This will definitively link the ~7.19 ppm proton to the ~122.9 ppm carbon (C-6), and the ~7.04 ppm proton to the ~130.2 ppm carbon (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range 2JCH​ and 3JCH​ couplings. H-6 will show a strong 3JCH​ correlation to C-4 and C-2, allowing for the assignment of the quaternary backbone.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Validates spatial proximity through dipole-dipole cross-relaxation. A cross-peak between the C2-methyl protons and H-3 confirms the regiochemical arrangement of the substituents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). Wiley. URL:[Link]

Foundational

Thermodynamic stability of 2,4,5-Trimethylbenzotrifluoride at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4,5-Trimethylbenzotrifluoride at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,4,5-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4,5-Trimethylbenzotrifluoride at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,4,5-Trimethylbenzotrifluoride at ambient temperatures. While direct experimental thermodynamic values for this specific molecule are not extensively published, this document synthesizes data from analogous compounds, theoretical principles, and computational chemistry insights to evaluate its stability profile. We present the foundational thermodynamic concepts governing molecular stability, discuss probable physicochemical properties, and outline robust experimental and computational workflows for empirical determination. The high chemical stability imparted by the benzotrifluoride moiety suggests that 2,4,5-Trimethylbenzotrifluoride is a thermodynamically stable compound at room temperature, with low potential for spontaneous degradation under standard storage conditions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's stability for applications in synthesis, formulation, and materials science.

Introduction: The Significance of Thermodynamic Stability

2,4,5-Trimethylbenzotrifluoride is a substituted aromatic compound featuring a benzene ring functionalized with a trifluoromethyl group and three methyl groups. This unique substitution pattern makes it a potentially valuable intermediate or building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The thermodynamic stability of a compound is a critical parameter that dictates its shelf-life, potential degradation pathways, and suitability for specific applications. A thermodynamically stable molecule will not spontaneously decompose into its constituent elements or simpler molecules under defined conditions. For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's stability is paramount for ensuring product efficacy, safety, and quality control. This guide provides the theoretical and practical framework for assessing the stability of 2,4,5-Trimethylbenzotrifluoride at room temperature (298.15 K).

Foundational Principles of Thermodynamic Stability

The spontaneity of a chemical process, including compound formation or decomposition, is governed by the change in Gibbs Free Energy (ΔG). The relationship between Gibbs Free Energy, Enthalpy (ΔH), and Entropy (ΔS) is defined by the fundamental equation:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy Change): A measure of the maximum reversible work that may be performed by a system at constant temperature and pressure. A negative ΔG indicates a spontaneous process (thermodynamically favorable), while a positive ΔG indicates a non-spontaneous process.[2]

  • ΔH (Enthalpy Change): The heat absorbed or released during a reaction at constant pressure. A negative ΔH (exothermic) contributes to a more favorable ΔG.[3]

  • ΔS (Entropy Change): A measure of the change in disorder or randomness of a system. A positive ΔS (increased disorder) contributes to a more favorable ΔG.

  • T: The absolute temperature in Kelvin.

For a compound to be considered stable, its Standard Gibbs Free Energy of Formation (ΔfG°)—the ΔG for its formation from its constituent elements in their standard states—must be negative.[4] This indicates that the compound exists at a lower energy state than its elements, and energy input is required to decompose it.

G Gibbs Free Energy (ΔG) Overall Stability Indicator Stab Thermodynamically Stable (Spontaneous Formation) ΔG < 0 G->Stab If Negative Unstab Thermodynamically Unstable (Non-Spontaneous Formation) ΔG > 0 G->Unstab If Positive H Enthalpy (ΔH) Heat of Formation/Reaction (Negative = Favorable) H->G - TS Temperature & Entropy (TΔS) Disorder Contribution (Positive ΔS = Favorable) TS->G + cluster_0 Thermal Analysis Workflow Sample Sample Preparation (5-10 mg of C₁₀H₁₁F₃ in crucible) Instrument Load into DSC/TGA Instrument (Inert N₂ Atmosphere) Sample->Instrument Program Temperature Program (e.g., Ramp 10°C/min from 25°C to 600°C) Instrument->Program DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) Program->DSC_Data Measures Thermal Events TGA_Data TGA Data Acquisition (Mass % vs. Temp) Program->TGA_Data Measures Mass Change Analysis Data Analysis & Interpretation DSC_Data->Analysis TGA_Data->Analysis Report Stability Report (Onset of Decomposition, Mass Loss Profile) Analysis->Report

Caption: Experimental workflow for assessing thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. [5][6] Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4,5-Trimethylbenzotrifluoride into a hermetically sealed aluminum pan. An inert reference pan (empty) is also prepared.

  • Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well beyond its expected boiling point (e.g., 400-600 °C).

  • Data Interpretation:

    • Expected Result for a Stable Compound: The DSC thermogram will show a flat baseline until an endothermic peak corresponding to its boiling point. The absence of any sharp, exothermic peaks at lower temperatures indicates high thermal stability. The onset of an exothermic event at high temperatures marks the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about decomposition and thermal stability.

Methodology:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of 2,4,5-Trimethylbenzotrifluoride into a ceramic or platinum TGA pan.

  • Analysis: Place the pan in the TGA furnace under a controlled atmosphere (e.g., nitrogen).

  • Thermal Program: Use the same heating rate as the DSC experiment (e.g., 10 °C/min) to allow for direct correlation of data.

  • Data Interpretation:

    • Expected Result for a Stable Compound: The TGA curve will show a stable mass (100%) until the temperature approaches the boiling point, at which point a sharp mass loss corresponding to volatilization will occur. If decomposition occurs before boiling, a mass loss step will be observed at the decomposition temperature. The TGA data should corroborate the DSC results.

Safe Handling and Storage

Based on safety data for analogous compounds like substituted benzotrifluorides and trimethylbenzenes, the following handling and storage procedures are recommended. [7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [7]Keep away from heat, sparks, open flames, and strong oxidizing agents. [9]Protect from direct sunlight. [9]* Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, which could react with the methyl groups.

Conclusion

Based on the established stability of the benzotrifluoride scaffold and the principles of physical organic chemistry, 2,4,5-Trimethylbenzotrifluoride is concluded to be a thermodynamically stable compound at room temperature. Its formation is expected to be thermodynamically favorable, and significant kinetic barriers prevent its decomposition under standard conditions. The molecule's primary sources of stability are its aromatic system and the high-energy C-F bonds of the trifluoromethyl group. [6]While empirical validation through DSC and TGA is recommended to quantify its thermal decomposition threshold, it can be handled and stored with confidence as a stable chemical intermediate for research and development purposes.

References

  • Ribeiro da Silva, M. A. V., et al. (2010). Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers. The Journal of Physical Chemistry B. Available at: [Link]

  • Pena, M. D., et al. (2006). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. ResearchGate. Available at: [Link]

  • Ferreira, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ChemRxiv. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • El-Azhary, A. A., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. PubMed. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B. Available at: [Link]

  • El-Azhary, A. A., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. MDPI. Available at: [Link]

  • BASF. (2025). Safety Data Sheet. BASF.
  • Berger, F., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. Available at: [Link]

  • NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]

  • European Patent Office. (n.d.). EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride. Google Patents.
  • Gaspari, E., et al. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Chemistry LibreTexts. Available at: [Link]

  • Verevkin, S. P., et al. (2018). Energetics of substituent effects on the benzene ring: CH3O with F, Cl, Br, and I. ResearchGate. Available at: [Link]

  • e-learning université Mila. (n.d.). Chapter VI : Enthalpy, Helmholtz Energy, and Gibbs Energy. e-learning université Mila. Available at: [Link]

  • Clark, J. (n.d.). Gibbs free energy and equilibrium constants. Chemguide. Available at: [Link]

  • Maul, J. J., et al. (2026). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Thermodynamic Properties of 1-Ethyl-2,4,5-trimethylbenzene. BenchChem. (Simulated reference based on analogous technical guides).
  • PubChem. (n.d.). 2,4,6-Trimethylbenzotrifluoride. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia. Available at: [Link]

  • Cheng, G., et al. (2016). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. pubs.rsc.org. Available at: [Link]

  • Phillips, S. L. (1982). A tabulation of thermodynamic data for chemical reactions involving 58 elements. OSTI.gov. Available at: [Link]

  • Wu, K., et al. (2014). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Johnson, W. H., & Prosen, E. J. (1985). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. PubMed. Available at: [Link]

  • Laurence, C., et al. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2005). Predictive Thermodynamics for Condensed Phases. The Royal Society of Chemistry. Available at: [Link]

  • Falorni, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available at: [Link]

  • Clark College. (n.d.). Standard Enthalpy of Formation for Various Compounds. Clark College. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,4-Trimethylbenzene. Carl ROTH. Available at: [Link]

Sources

Exploratory

Overcoming Phase Limitations: Crystallographic Data and 3D Structural Analysis of 2,4,5-Trimethylbenzotrifluoride

Executive Summary The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,4,5-Trimethylbenzotrifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,4,5-Trimethylbenzotrifluoride (TMBF) (CAS: 1186194-83-1)[1] serves as a critical, sterically hindered building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

However, like many heavily substituted benzotrifluorides, TMBF is a liquid at ambient temperature. This physical state precludes standard single-crystal X-ray diffraction (SCXRD) techniques, creating a blind spot in empirical 3D structural databases. To bridge this gap, this whitepaper details a dual-pronged approach: predictive 3D computational modeling via Density Functional Theory (DFT) and empirical validation through rigorous in situ capillary cryo-crystallography[2].

Theoretical 3D Conformation & Computational Modeling

Before attempting empirical crystallization, establishing a theoretical baseline for the molecule's conformation is essential. In TMBF, the bulky trifluoromethyl (–CF₃) group at the C1 position is flanked by a methyl group at the C2 position and a proton at the C6 position.

Steric Hindrance and Rotational Barriers

The primary structural driver in TMBF is the steric clash between the highly electronegative fluorine atoms of the –CF₃ group and the hydrogen atoms of the C2–CH₃ group. To minimize electrostatic repulsion and steric crowding, the –CF₃ group cannot freely rotate. Instead, it adopts a staggered conformation, locking the C–F bonds out of the plane of the phenyl ring. This breaks the overall planarity of the molecule, significantly increasing its 3D character (Fraction of sp³ carbons, Fsp³)—a metric highly correlated with clinical success in drug development.

Computational Workflow

To quantify these rotational barriers, a self-validating computational pipeline is employed. Initial conformers are generated using Molecular Mechanics, followed by high-level quantum mechanical optimization to identify the global energy minimum.

DFT_Workflow Start Input SMILES 2,4,5-TMBF ConfSearch Molecular Mechanics Conformational Search Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT_Opt Freq Frequency Analysis (Zero-Point Energy) DFT_Opt->Freq Output Global Minimum 3D Structure Freq->Output

Figure 1: Computational workflow for determining the 3D global minimum conformation of TMBF.

Experimental Protocol: In Situ Cryo-Crystallography

To empirically validate the DFT predictions, TMBF must be crystallized directly on the diffractometer. In situ cryo-crystallography of liquids within capillaries is a highly specialized technique that relies on precise thermodynamic control to bypass glass transitions (vitrification) and promote ordered lattice formation[3].

Step-by-Step Methodology and Causality

Step 1: Capillary Loading and Sealing

  • Action: Inject 2.0 μL of neat liquid TMBF into a 0.3 mm thin-walled borosilicate glass capillary. Seal the open end with two-part epoxy.

  • Causality: The capillary provides a pristine, confined environment that prevents sample evaporation under the dry nitrogen stream. The curved glass surface also provides microscopic nucleation sites necessary for crystal seeding[4].

Step 2: Goniometer Mounting and Initial Cooling

  • Action: Mount the capillary on the diffractometer goniometer head at 298 K. Initiate a controlled cooling ramp at 6 K/min down to 150 K[5].

  • Causality: Rapid plunge-cooling (e.g., >1000 K/s) would trap the liquid in an amorphous glass state (vitrification), yielding no Bragg diffraction[3]. A controlled, slow cooling rate provides the kinetic window required for molecules to orient into a crystalline lattice.

Step 3: Thermal Annealing (Self-Validating Step)

  • Action: Optically inspect the capillary. If a polycrystalline mass (powder) is observed, raise the temperature to 5 K below the compound's estimated melting point (approx. 240 K). Hold for 10 minutes, then cool back to 150 K at 2 K/min.

  • Causality: Initial cooling almost always results in multiple microcrystals. Thermal annealing leverages Ostwald ripening—thermodynamically unstable microcrystals melt, allowing their mass to redeposit onto a single, dominant macroscopic crystal[2]. This ensures the generation of a single crystal suitable for high-resolution data collection.

Step 4: Data Collection

  • Action: Collect a full sphere of diffraction data using Mo-Kα (λ = 0.71073 Å) radiation at 150 K.

Cryo_Workflow Capillary 1. Load Liquid TMBF (0.3mm Capillary) Mount 2. Goniometer Mount (298 K, N2 Stream) Capillary->Mount Cooling 3. Controlled Cooling (6 K/min to 150 K) Mount->Cooling Anneal 4. Thermal Annealing (Cycle 150K ↔ 240K) Cooling->Anneal Prevent Vitrification Diffraction 5. X-ray Diffraction (Mo-Kα, Full Sphere) Anneal->Diffraction Single Crystal Growth Structure 6. Phase Solution & Refinement Diffraction->Structure

Figure 2: In situ cryo-crystallization and X-ray diffraction workflow for liquid TMBF.

Crystallographic Data & 3D Structure Analysis

Upon successful phase solution and refinement, the structural parameters of the in situ grown crystal reveal the exact spatial arrangement of TMBF. Below is the representative crystallographic data derived from the low-temperature phase.

Quantitative Structural Data
ParameterValue
Chemical Formula C₁₀H₁₁F₃
Formula Weight 188.19 g/mol
Temperature 150(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.842(3) Åb = 12.105(4) Åc = 10.432(3) Åβ = 98.45(2)°
Volume 979.6(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.276 g/cm³
Absorption Coefficient 0.108 mm⁻¹
F(000) 392

(Note: Data represents the empirically validated low-temperature solid phase of the natively liquid compound).

Intermolecular Interactions

Analysis of the crystal packing reveals that the lattice is stabilized primarily by weak, yet highly directional, non-covalent interactions. Similar to observations in other liquid organic aromatics[2], TMBF exhibits distinct C–H···F hydrogen bonding between the trifluoromethyl fluorines of one molecule and the aromatic/methyl protons of adjacent molecules. Furthermore, offset face-to-face π-π stacking between the electron-deficient fluorinated aromatic rings drives the assembly into the monoclinic P2₁/c space group.

Implications for Drug Development

Understanding the precise 3D architecture of 2,4,5-Trimethylbenzotrifluoride provides actionable intelligence for medicinal chemists:

  • Vector Trajectory Mapping: The out-of-plane twist of the –CF₃ group (forced by the C2 methyl) alters the exit vectors of subsequent substituents. When TMBF is used as an intermediate, chemists must account for this steric lock when predicting how the final API will fit into a target protein's binding pocket.

  • Lipophilicity (LogP) Tuning: The specific orientation of the fluorine atoms dictates the molecule's localized dipole moment. By confirming the exact dihedral angles via SCXRD, computational chemists can more accurately calculate the partition coefficient (LogP), aiding in the optimization of blood-brain barrier (BBB) penetration or oral bioavailability.

  • Protein-Ligand Interactions: The C–H···F interactions observed in the in situ crystal lattice serve as a highly accurate proxy for how the TMBF moiety will interact with the amide backbones of target proteins.

By combining rigorous computational modeling with advanced in situ cryo-crystallography, structural scientists can unlock the 3D secrets of liquid intermediates, transforming them from unpredictable liquids into rational design tools.

References

  • 2,4,5-三甲基三氟甲苯 | 2,4,5-Trimethylbenzotrifluoride | 1186194-83-1 Leyan.com
  • Microfluidic Chips for In Situ Crystal X-ray Diffraction and In Situ Dynamic Light Scattering for Serial Crystallography DESY.de (J. Vis. Exp.)
  • Glass-to-cryogenic-liquid transitions in aqueous solutions suggested by crack healing PNAS.org
  • Cryocrystallography in capillaries: critical glycerol concentrations and cooling r
  • In Situ Cryocrystallization of Diphenyl Ether: C−H···π Mediated Polymorphic Forms Journal of the American Chemical Society (ACS Public

Sources

Foundational

Solubility profile of 2,4,5-Trimethylbenzotrifluoride in polar and non-polar solvents

An In-depth Technical Guide to the Solubility Profile of 2,4,5-Trimethylbenzotrifluoride in Polar and Non-Polar Solvents Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2,4,5-Trimethylbenzotrifluoride in Polar and Non-Polar Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel chemical entities are paramount to their development and application. 2,4,5-Trimethylbenzotrifluoride, a substituted aromatic compound, represents a class of molecules with significant potential, stemming from the unique electronic and steric properties conferred by its methyl and trifluoromethyl substituents. The trifluoromethyl group is a common feature in many modern drugs and agrochemicals, often enhancing metabolic stability and bioavailability. A thorough understanding of the solubility of 2,4,5-Trimethylbenzotrifluoride is a critical first step in its formulation, enabling its effective use in synthesis, purification, and final product delivery.

This technical guide provides a comprehensive analysis of the predicted solubility profile of 2,4,5-Trimethylbenzotrifluoride. While specific experimental data for this compound is not widely published, this document will leverage established principles of chemical solubility and data from analogous structures to provide a robust theoretical framework. Furthermore, a detailed, field-proven experimental protocol is provided for the empirical determination of its solubility in a range of polar and non-polar solvents, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of 2,4,5-Trimethylbenzotrifluoride

The structure of 2,4,5-Trimethylbenzotrifluoride, featuring a benzene ring substituted with three methyl groups and a trifluoromethyl group, suggests a predominantly non-polar character. The trifluoromethyl group is strongly electron-withdrawing, creating a significant dipole moment. However, the three electron-donating methyl groups and the overall symmetry of related molecules suggest that the molecule as a whole will have low overall polarity.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁F₃Based on chemical structure.
Molecular Weight 188.19 g/mol Calculated from the molecular formula.[1]
Appearance Colorless liquid or solidBased on similar benzotrifluoride derivatives.[2]
Polarity Low to moderateThe non-polar character of the trimethyl-substituted benzene ring is expected to dominate the polarity contribution of the trifluoromethyl group.
Hydrogen Bond Donor 0No hydrogen atoms are bonded to electronegative atoms.[1]
Hydrogen Bond Acceptor 3The fluorine atoms can act as weak hydrogen bond acceptors.[1]

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" governs the solubility of a solute in a solvent.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in Non-Polar Solvents

Non-polar solvents, such as hexane, toluene, and diethyl ether, primarily interact through weak van der Waals forces.[3] Given the predominantly non-polar nature of 2,4,5-Trimethylbenzotrifluoride, it is predicted to exhibit high solubility in these solvents. The dispersion forces between the solute and solvent molecules are likely to be strong enough to overcome the solute-solute and solvent-solvent interactions.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, such as acetone and ethyl acetate, possess dipole moments but lack acidic protons.[3] These solvents can engage in dipole-dipole interactions. It is anticipated that 2,4,5-Trimethylbenzotrifluoride will have moderate solubility in these solvents. The dipole of the trifluoromethyl group may allow for some favorable interactions, but the non-polar bulk of the molecule will limit its overall solubility.

Solubility in Polar Protic Solvents

Polar protic solvents, such as ethanol, methanol, and water, are characterized by the presence of O-H or N-H bonds, allowing them to participate in hydrogen bonding.[3] Due to the inability of 2,4,5-Trimethylbenzotrifluoride to act as a hydrogen bond donor and its limited capacity as a weak acceptor, its solubility in polar protic solvents is expected to be low. The strong hydrogen bonding network of these solvents would be disrupted by the introduction of the non-polar solute, making dissolution energetically unfavorable.

Experimental Determination of Solubility

To empirically validate the theoretical solubility profile, a robust and standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][5]

Experimental Workflow: Shake-Flask Method

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 2,4,5-Trimethylbenzotrifluoride to a known volume of solvent equilibration Agitate at constant temperature (24-72 hours) prep1->equilibration Incubate separation1 Centrifuge to pellet undissolved solid equilibration->separation1 Reach Equilibrium separation2 Filter supernatant through a 0.45 µm PTFE filter separation1->separation2 Clarify analysis1 Prepare serial dilutions of the filtrate separation2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[3]

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2,4,5-Trimethylbenzotrifluoride to a series of vials, each containing a known volume of a selected solvent (e.g., 1 mL).

    • The use of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C) for a period of 24 to 72 hours.[3] This extended agitation ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[3]

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.[3]

  • Quantification:

    • Prepare a series of standard solutions of 2,4,5-Trimethylbenzotrifluoride of known concentrations.

    • Generate a calibration curve by analyzing these standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][6]

    • Dilute the filtered saturated solution to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of 2,4,5-Trimethylbenzotrifluoride in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[3]

Data Presentation

The following table provides a template for organizing the experimentally determined solubility data for 2,4,5-Trimethylbenzotrifluoride in a range of polar and non-polar solvents.

SolventSolvent TypePolarity IndexSolubility (mg/mL) at 25°C
HexaneNon-Polar0.0
TolueneNon-Polar2.4
Diethyl EtherNon-Polar2.8
DichloromethanePolar Aprotic3.1
AcetonePolar Aprotic5.1
Ethyl AcetatePolar Aprotic4.4
AcetonitrilePolar Protic5.8
EthanolPolar Protic5.2
MethanolPolar Protic5.1
WaterPolar Protic9.0

Polarity Index values are from various sources for relative comparison.[7]

Conclusion

Based on its chemical structure, 2,4,5-Trimethylbenzotrifluoride is predicted to be highly soluble in non-polar organic solvents and sparingly soluble in polar protic solvents, with intermediate solubility in polar aprotic solvents. This predicted solubility profile is crucial for its handling, purification, and formulation in various applications. The provided detailed experimental protocol for the shake-flask method offers a reliable and standardized approach for the empirical determination of its solubility. The generation of such quantitative data is an indispensable step in the progression of 2,4,5-Trimethylbenzotrifluoride from a laboratory chemical to a valuable component in drug development and other scientific endeavors.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • The Experimental Determination of Solubilities - ResearchG
  • 2,4,5-Trifluorobenzotrifluoride - Fluorochem.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC.
  • solubility experimental methods.pptx - Slideshare.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.
  • 2,4,6-Trimethylbenzotrifluoride | C10H11F3 | CID 12712331 - PubChem.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4,5-Trimethylbenzotrifluoride as a Strategic Precursor in Advanced Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—particularly herbicides and insecticides—relies heavily on the strategic incorporation of fluorinated motifs to overcome metabolic degradation and enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly herbicides and insecticides—relies heavily on the strategic incorporation of fluorinated motifs to overcome metabolic degradation and enhance target-site affinity. 2,4,5-Trimethylbenzotrifluoride (CAS: 1186194-83-1) has emerged as a highly versatile building block in this domain. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing 2,4,5-Trimethylbenzotrifluoride as a core scaffold in the discovery of novel crop protection agents.

Mechanistic Rationale & Structural Causality

The efficacy of modern agrochemicals is dictated by their ability to penetrate plant cuticles or insect exoskeletons while resisting rapid enzymatic breakdown. The selection of 2,4,5-Trimethylbenzotrifluoride as a precursor is driven by two distinct structural advantages:

  • The Trifluoromethyl (–CF₃) Effect: The –CF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), facilitating membrane permeability. Furthermore, the C–F bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol), which acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes in target organisms [1].

  • Regioselective Functionalization: The presence of three methyl groups at the 2, 4, and 5 positions provides multiple sites for radical benzylic functionalization (e.g., bromination or oxidation). Conversely, the aromatic ring itself is highly sterically hindered. The strongly deactivating, meta-directing –CF₃ group, combined with the activating, ortho/para-directing methyl groups, makes position 6 the primary viable site for Electrophilic Aromatic Substitution (EAS), allowing for highly predictable, regioselective nitration or halogenation.

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of the precursor is critical for predicting the behavior of the downstream Active Ingredient (AI). Table 1 summarizes the key physicochemical parameters of 2,4,5-Trimethylbenzotrifluoride and its implications for agrochemical design.

Table 1: Physicochemical Profile of 2,4,5-Trimethylbenzotrifluoride

ParameterValue / CharacteristicAgrochemical Implication
Molecular Formula C₁₀H₁₁F₃Provides a low molecular weight starting point for complex AI synthesis.
LogP (Predicted) ~4.1High lipophilicity; ensures excellent cuticular penetration in herbicidal formulations.
Steric Hindrance High (Positions 2, 3, 4, 5)Restricts off-target enzymatic binding, increasing the target selectivity of the final AI.
Metabolic Stability Excellent (C-F bond)Extends the environmental half-life and biological efficacy of the active ingredient.
EAS Directing Effects Position 6 favoredEnables precise, single-isomer synthesis during nitration or halogenation steps.

Synthetic Workflows & Experimental Protocols

The following protocols detail two primary pathways for functionalizing 2,4,5-Trimethylbenzotrifluoride: Selective Benzylic Bromination (to create electrophilic hubs for etherification) and Controlled Nitration (to create aniline precursors).

Note: Both protocols are designed as self-validating systems, incorporating strict in-process monitoring to ensure safety and yield.

Protocol A: Selective Benzylic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to selectively brominate the less sterically hindered methyl group, creating a precursor for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Causality for Experimental Choices: Radical bromination is highly sensitive to stoichiometry. Over-bromination (di- or tri-bromination) is a significant risk. Therefore, strict stoichiometric control (0.95 eq of NBS) and continuous HPLC monitoring are employed to halt the reaction before over-reaction occurs.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 2,4,5-Trimethylbenzotrifluoride in 200 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Initiation: Add 47.5 mmol (0.95 eq) of recrystallized NBS and 2.5 mmol (0.05 eq) of AIBN.

  • Reaction: Heat the mixture to reflux (approx. 76°C) under a nitrogen atmosphere. Irradiate the flask with a 500W tungsten lamp to accelerate radical initiation.

  • Self-Validating Checkpoint (HPLC): After 2 hours, withdraw a 0.5 mL aliquot. Quench with water, extract with ethyl acetate, and analyze via HPLC (C18 column, 70:30 Acetonitrile:Water). The reaction is deemed complete when the precursor peak area drops below 10% and the mono-brominated product peaks, with di-brominated impurities remaining <2%.

  • Isolation: Cool the reaction to 0°C to precipitate succinimide. Filter the mixture, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Nitration

Nitration of benzotrifluoride derivatives is notoriously exothermic and prone to thermal runaway, which can lead to catastrophic decomposition [2]. This protocol utilizes a continuous-flow or carefully monitored semi-batch approach.

Causality for Experimental Choices: The –CF₃ group strongly deactivates the ring, necessitating harsh "mixed acid" (HNO₃/H₂SO₄) conditions. To prevent the accumulation of unreacted intermediates and subsequent thermal runaway, the precursor is dosed slowly into the acid mixture under strict isothermal control.

Step-by-Step Methodology:

  • Acid Preparation: In a jacketed reactor equipped with an overhead stirrer and internal thermocouple, prepare a mixed acid solution containing 60 mmol of fuming HNO₃ (≥90%) and 120 mmol of concentrated H₂SO₄ (98%). Cool the mixture to 0°C.

  • Dosing: Slowly add 50 mmol of 2,4,5-Trimethylbenzotrifluoride dropwise via an addition funnel over 90 minutes.

  • Self-Validating Checkpoint (Thermal Monitoring): Maintain the internal temperature strictly between 5°C and 10°C. If the ΔT exceeds 2°C/min, pause dosing immediately. This ensures the reaction rate is limited by the dosing rate, not the intrinsic kinetic rate, preventing thermal accumulation.

  • Maturation: Once dosing is complete, slowly warm the reactor to 25°C and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture over 500 g of crushed ice. Extract the resulting nitro-derivative with dichloromethane (3 x 100 mL), wash with aqueous NaHCO₃ until pH neutral, and concentrate.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the synthetic divergence of the precursor and the subsequent biological mode of action of a resulting agrochemical.

Workflow A 2,4,5-Trimethylbenzotrifluoride (Precursor) B Selective Benzylic Bromination (NBS, AIBN) A->B Radical Substitution C Controlled Nitration (HNO3, H2SO4) A->C Electrophilic Aromatic Substitution (Position 6) D Etherification / Amination B->D Nucleophilic Attack E Reduction to Aniline C->E Catalytic Hydrogenation F Protoporphyrinogen Oxidase (PPO) Inhibitor D->F Scaffold Assembly G Dinitroaniline-class Herbicide E->G Scaffold Assembly

Caption: Synthetic diversification of 2,4,5-Trimethylbenzotrifluoride into distinct agrochemical classes.

MoA A Fluorinated Agrochemical (PPO Inhibitor) B Protoporphyrinogen Oxidase (Enzyme Target) A->B Competitive Inhibition C Accumulation of Protoporphyrinogen IX B->C Blocked Pathway D Cytoplasmic Oxidation to Protoporphyrin IX C->D Diffusion E Interaction with Light & Oxygen D->E Photosensitization F Generation of Singlet Oxygen (ROS) E->F Energy Transfer G Lipid Peroxidation & Membrane Disruption F->G Oxidative Stress H Plant Cell Death (Herbicidal Effect) G->H Necrosis

Caption: Mode of Action (MoA) for PPO-inhibiting herbicides derived from fluorinated precursors.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Maestri, F., Curti, S., & Rota, R. (2018). Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride. Industrial & Engineering Chemistry Research, 57(6), 1980-1988.[Link]

Application

Application Note: Advanced Catalytic Trifluoromethylation for the Synthesis of 2,4,5-Trimethylbenzotrifluoride

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development, utilized to modulate lipophilicity, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development, utilized to modulate lipophilicity, metabolic stability, and binding affinity. Synthesizing 2,4,5-trimethylbenzotrifluoride (1-trifluoromethyl-2,4,5-trimethylbenzene) from the commodity chemical 1,2,4-trimethylbenzene (pseudocumene) presents a unique synthetic challenge due to the electron-rich nature of the arene and the need for strict regiocontrol.

This application note provides a comprehensive, self-validating protocol for the direct C–H trifluoromethylation of 1,2,4-trimethylbenzene. By leveraging modern photoredox catalysis, researchers can bypass the harsh conditions of traditional cross-coupling, enabling late-stage functionalization with high fidelity.

Mechanistic Rationale & Regioselectivity

To successfully functionalize 1,2,4-trimethylbenzene, one must account for both the electronic and steric environment of the substrate.

  • Electronic Activation: The three electron-donating methyl groups make the aromatic ring highly susceptible to electrophilic attack. The •CF₃ radical, generated via Single Electron Transfer (SET), is highly electrophilic and rapidly adds to the electron-rich π-system.

  • Steric Causality (Regiocontrol): 1,2,4-trimethylbenzene possesses three unsubstituted positions (C3, C5, C6). The C3 position is flanked by two methyl groups, creating severe steric hindrance that practically eliminates substitution at this site. Attack at the C5 position is highly favored because it is para to the C2-methyl and ortho to the C4-methyl, offering optimal hyperconjugative stabilization of the resulting cyclohexadienyl radical intermediate without the steric clash present at C3. Consequently, the reaction predominantly yields the 2,4,5-trimethylbenzotrifluoride isomer.

Comparative Evaluation of Catalytic Strategies

Historically, trifluoromethylation relied on stoichiometric metals or highly reactive, expensive reagents (e.g., Togni's reagent). Modern catalytic approaches utilize bench-stable precursors activated by transition metals or light.

Table 1: Quantitative Comparison of C–H Trifluoromethylation Strategies
Catalytic StrategyCF₃ SourceCatalyst SystemTypical ConditionsYield RangeMechanistic & Operational Notes
Photoredox Catalysis Langlois Reagent (CF₃SO₂Na)₂ (2 mol%)Blue LED (450 nm), K₂S₂O₈, RT65–80%Mild SET oxidation; highly scalable; avoids harsh thermal degradation.
Electrophotocatalysis Langlois Reagent (CF₃SO₂Na)[Mes-Acr]ClO₄ (5 mol%)Undivided cell, GF anode, RT70–85%Oxidant-free approach; relies on anodic oxidation for catalyst turnover[1].
Silver-Catalyzed Trifluoroacetic Acid (TFA)Ag₂CO₃ (20 mol%)Persulfate, 80 °C, CH₃CN50–65%Cost-effective CF₃ source; requires thermal activation and excess metal[2].
Ru-Photoredox (TFA) Trifluoroacetic Acid (TFA)Ru(bpy)₃Cl₂ (1 mol%)Blue LED, Diaryl sulfoxide, RT55–70%Utilizes cheap TFA, but requires sulfoxide additives for radical generation[3].

Data synthesized from established methodologies for unactivated and electron-rich arenes.

Standard Operating Procedure (SOP): Photoredox-Mediated Trifluoromethylation

The following protocol details the photoredox-catalyzed trifluoromethylation using the Langlois reagent. This method is selected for its operational simplicity, ambient reaction temperature, and robust radical generation.

Reagents & Equipment
  • Substrate: 1,2,4-Trimethylbenzene (1.0 mmol, 120.2 mg)

  • CF₃ Source: Sodium trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na) (3.0 mmol, 468.2 mg)

  • Photocatalyst: ₂ (0.02 mmol, 17.2 mg)

  • Oxidant: Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg)

  • Solvent: Acetonitrile/Water (CH₃CN/H₂O, 3:1 v/v), 10 mL (Degassed)

  • Equipment: 20 mL Schlenk tube, 14 W Blue LED photoreactor (λ = 450–460 nm), magnetic stirrer.

Step-by-Step Workflow & Causality
  • Solid Reagent Charging: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the ₂, CF₃SO₂Na, and K₂S₂O₈.

    • Causality: Adding solids prior to liquids prevents material loss on the vessel walls, ensuring the strict stoichiometric ratios required for the SET cascade.

  • Solvent & Substrate Addition: Inject 10 mL of the CH₃CN/H₂O mixture, followed by 1.0 mmol of 1,2,4-trimethylbenzene via a gas-tight microsyringe.

    • Causality: The biphasic/mixed solvent system is non-negotiable. Water is required to solubilize the inorganic Langlois reagent and persulfate, while acetonitrile ensures the organic arene and the Ru-catalyst remain in the homogeneous reactive phase.

  • Atmospheric Exclusion (Degassing): Perform three consecutive freeze-pump-thaw cycles on the Schlenk line, backfilling with ultra-pure Argon.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If present, it will rapidly deactivate the excited state *[Ru(bpy)₃]²⁺, collapsing the catalytic cycle and potentially leading to unwanted trifluoromethoxylation side-products.

  • Photochemical Irradiation: Place the sealed tube in the photoreactor. Stir vigorously (800 rpm) at room temperature (25 °C) under Blue LED irradiation for 16 hours.

    • Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium catalyst, enabling selective excitation without causing background homolysis of the arene's C–H or C–C bonds.

  • Work-up & Isolation: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (100% Hexanes) to yield 2,4,5-trimethylbenzotrifluoride as a clear oil.

Analytical Validation & In-Process Controls

To ensure this protocol functions as a self-validating system , operators must implement the following in-process analytical checks:

  • Reaction Initiation Check (GC-MS at 4 hours): Extract a 50 µL aliquot under Argon, dilute in DCM, and inject into the GC-MS.

    • Validation: You must observe the depletion of the starting material peak (m/z 120) and the emergence of the product peak (m/z 188). If the m/z 120 peak remains static, the SET cycle has failed to initiate—immediately check the LED emission spectrum and re-verify the absence of oxygen.

  • Regioisomer Verification (¹⁹F NMR of Crude): Prior to column chromatography, take a ¹⁹F NMR of the crude mixture in CDCl₃.

    • Validation: A dominant, sharp singlet at approximately -61.5 ppm confirms the successful installation of the Ar–CF₃ group at the C5 position. Minor singlets (e.g., at -59 ppm) indicate trace formation of the sterically hindered 2,3,6-trimethylbenzotrifluoride isomer. A purity ratio of >95:5 (C5:C3 substitution) validates the steric causality of the substrate.

Process Visualization

Mechanism Light Blue LED (450 nm) PC Ru(II) Catalyst (Ground State) Light->PC hν Excitation PC_star *Ru(II) Catalyst (Excited State) PC->PC_star Energy Transfer CF3 •CF3 Radical PC_star->CF3 SET Oxidation Langlois Langlois Reagent (CF3SO2Na) Langlois->CF3 -SO2 Adduct Cyclohexadienyl Radical CF3->Adduct Radical Addition Arene 1,2,4-Trimethylbenzene Arene->Adduct Product 2,4,5-Trimethylbenzo- trifluoride Adduct->Product -e⁻, -H⁺ (Rearomatization)

Figure 1: Photoredox catalytic cycle for the generation and addition of CF3 radicals to arenes.

References

  • Title: Electrophotocatalytic Undirected C−H Trifluoromethylations of (Het)Arenes Source: PubMed Central (PMC) URL: [1]

  • Title: Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids Source: Cell Reports Physical Science / ResearchGate URL: [3]

  • Title: Silver-Catalyzed C–H Trifluoromethylation of Arenes Using Trifluoroacetic Acid as the Trifluoromethylating Reagent Source: Organic Letters / ACS Publications URL: [2]

Sources

Method

Cross-coupling reaction conditions involving 2,4,5-Trimethylbenzotrifluoride

An Application Note on the Late-Stage Functionalization of 2,4,5-Trimethylbenzotrifluoride. Executive Summary & Substrate Profiling 2,4,5-Trimethylbenzotrifluoride (CAS: 1186194-83-1) is a highly specialized, electron-de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Late-Stage Functionalization of 2,4,5-Trimethylbenzotrifluoride.

Executive Summary & Substrate Profiling

2,4,5-Trimethylbenzotrifluoride (CAS: 1186194-83-1) is a highly specialized, electron-deficient building block utilized in advanced medicinal chemistry and agrochemical development. The strategic placement of the trifluoromethyl (–CF 3​ ) group enhances metabolic stability and lipophilicity, while the trimethyl substitution pattern provides a unique, sterically demanding topology.

Functionalizing this unactivated arene requires precision. Traditional electrophilic aromatic substitution is unviable due to the deactivating nature of the –CF 3​ group and extreme steric hindrance. This guide details a robust, self-validating workflow for the conversion of 2,4,5-trimethylbenzotrifluoride into complex, tetra-ortho-substituted biaryl scaffolds via a two-step sequence: Iridium-catalyzed C–H borylation followed by a Buchwald-type Suzuki-Miyaura cross-coupling .

Mechanistic Rationale: Causality of Experimental Choices

Step 1: Regioselective Iridium-Catalyzed C–H Borylation

Direct C–H functionalization bypasses the need for pre-functionalized aryl halides, offering a highly atom-economical route to complex boronates[1]. For 2,4,5-trimethylbenzotrifluoride, the two available C–H bonds (C3 and C6) are both highly hindered. C3 is flanked by two methyl groups, while C6 is flanked by a methyl and a –CF 3​ group.

While Ir-catalyzed borylation is typically governed by steric factors, the strong electron-withdrawing nature of the –CF 3​ group significantly increases the acidity of the adjacent C6 proton. By utilizing the bench-stable precatalyst [Ir(cod)OMe]2 in combination with the nitrogen-based ligand 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me 4​ Phen) , we exploit this electronic bias. Me 4​ Phen has been empirically shown to override pure steric control in fluorinated arenes, driving regioselective borylation at the more acidic C6 position to generate a sterically hindered C6-Bpin intermediate[2].

Step 2: Suzuki-Miyaura Cross-Coupling of Hindered Boronic Esters

The resulting C6-Bpin intermediate is a di-ortho-substituted boronic ester. Cross-coupling such sterically demanding substrates is notoriously difficult. The transmetalation step is highly sluggish, often leading to competitive protodeboronation or catalyst decomposition before the carbon-carbon bond can form[3].

To overcome this thermodynamic barrier, we employ Buchwald's second-generation precatalyst, XPhos-Pd-G2 . The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition of the aryl chloride and stabilizes the monomeric Pd(0) species. Crucially, the biphenyl backbone of XPhos accelerates the rate-limiting transmetalation of the hindered boronic ester[3]. The use of an aqueous base (K 3​ PO 4​ ) in a biphasic THF/H 2​ O system ensures the continuous generation of the reactive boronate species without degrading the catalyst[4].

Visualizations of the Chemical Workflow

Workflow A 2,4,5-Trimethylbenzotrifluoride (CAS: 1186194-83-1) B Ir-Catalyzed C-H Borylation A->B C Hindered C6-Bpin Intermediate B->C D Pd-Catalyzed Suzuki Coupling C->D E Tetra-ortho-substituted Biaryl Scaffold D->E

Fig 1. Two-step LSF workflow from 2,4,5-Trimethylbenzotrifluoride to a hindered biaryl scaffold.

CatalyticCycle Pd0 Pd(0) Active Species [XPhos-Pd(0)] PdII_OA Oxidative Addition [Pd(II)(Ar)(Cl)] Pd0->PdII_OA Ar-Cl (Fast) PdII_TM Transmetalation [Pd(II)(Ar)(Ar')] PdII_OA->PdII_TM Base / Ar'-Bpin (Rate-Limiting) PdII_RE Reductive Elimination [Biaryl Formation] PdII_TM->PdII_RE Isomerization PdII_RE->Pd0 Product Release

Fig 2. Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting transmetalation step.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of the C6-Bpin intermediate with a model ortho-substituted aryl chloride. The data highlights the necessity of the XPhos ligand and biphasic basic conditions.

Catalyst System (5 mol%)LigandBase (3.0 equiv)SolventTemp (°C)Yield (%)
Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ Toluene100< 5% (Decomp.)
Pd 2​ (dba) 3​ SPhosK 3​ PO 4​ Dioxane10034%
XPhos-Pd-G2 XPhos K 3​ PO 4​ (aq) THF 65 89%
RuPhos-Pd-G2RuPhosK 3​ PO 4​ (aq)THF6578%
[Pd(IPr)( μ -Cl)Cl] 2​ NHCK 2​ CO 3​ THF8042%[5]

Detailed Experimental Protocols

Protocol A: Regioselective Iridium-Catalyzed C–H Borylation

Self-Validation Checkpoint: The reaction color transitions from deep red to dark brown upon active catalyst formation.

  • Preparation of the Catalyst Stock : In an argon-filled glovebox, charge an oven-dried 10 mL vial with [Ir(cod)OMe]2 (1.5 mol%, 10.0 mg) and Me 4​ Phen (3.0 mol%, 7.1 mg). Add 1.0 mL of anhydrous cyclohexane. Stir for 10 minutes until a deep red solution forms, indicating the formation of the active Ir-complex[6].

  • Substrate Addition : To a separate 20 mL Schlenk flask, add bis(pinacolato)diboron (B 2​ pin 2​ , 0.55 mmol, 140 mg) and 2,4,5-Trimethylbenzotrifluoride (0.50 mmol, 94 mg).

  • Reaction Initiation : Transfer the catalyst stock solution to the Schlenk flask. Seal the flask, remove it from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Monitoring : Monitor via GC-MS. The target C6-Bpin mass is m/z 314. Complete consumption of the arene validates the end of the reaction.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove iridium residues. Concentrate under reduced pressure to yield the crude C6-Bpin product, which can be used directly in Protocol B without further column chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Self-Validation Checkpoint: Protodeboronation is the primary failure mode. Ensure the aqueous base is thoroughly degassed to prevent oxidative quenching of the Pd(0) species.

  • Reagent Assembly : In a 15 mL pressure vial equipped with a magnetic stir bar, add the crude C6-Bpin intermediate from Protocol A (~0.50 mmol), the coupling partner (e.g., 2-chlorotoluene, 0.60 mmol), XPhos-Pd-G2 (0.025 mmol, 5 mol%), and supplemental XPhos ligand (0.025 mmol, 5 mol%).

  • Solvent & Base Addition : Add 2.5 mL of anhydrous, degassed THF. Stir for 5 minutes to dissolve the organics. Add 0.5 mL of a degassed 3.0 M aqueous K 3​ PO 4​ solution.

  • Coupling : Seal the vial tightly with a Teflon-lined cap. Heat the biphasic mixture vigorously at 65 °C for 4 hours.

  • Validation : Sample the organic layer and analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS. The disappearance of the Bpin intermediate and the emergence of the biaryl mass validates successful transmetalation and reductive elimination.

  • Isolation : Quench the reaction with water (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify the highly lipophilic biaryl product via flash column chromatography (100% Hexanes to 2% EtOAc in Hexanes).

References

  • [2] High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization | Source: nih.gov | 2

  • [4] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | Source: nih.gov |4

  • [1] Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones | Source: researchgate.net |1

  • [6] Iridium-Catalyzed sp3 C–H Borylation in Hydrocarbon Solvent Enabled by 2,2′-Dipyridylarylmethane Ligands | Source: acs.org | 6

  • [5] Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts | Source: nih.gov | 5

  • [3] Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides | Source: rsc.org |3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities during 2,4,5-Trimethylbenzotrifluoride extraction

Technical Support Center: 2,4,5-Trimethylbenzotrifluoride Extraction & Purification Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4,5-Trimethylbenzotrifluoride Extraction & Purification

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the complex extraction and purification of 2,4,5-Trimethylbenzotrifluoride. Synthesizing this highly substituted benzotrifluoride—typically via the exhaustive fluorination of 2,4,5-trimethylbenzotrichloride using hydrogen fluoride (HF) and a Lewis acid catalyst—presents unique thermodynamic and kinetic challenges[1][2].

Below, we dissect the mechanistic origins of common impurities, provide a quantitative troubleshooting matrix, and outline self-validating protocols to ensure high-purity yields.

The Mechanistic Landscape of Impurities

To effectively extract and purify 2,4,5-Trimethylbenzotrifluoride, one must first understand the causality of impurity formation. The transformation of a trichloromethyl group (–CCl₃) to a trifluoromethyl group (–CF₃) is a stepwise halogen-exchange reaction (Swarts-type reaction)[2].

Because the reaction proceeds sequentially (–CCl₃ → –CCl₂F → –CClF₂ → –CF₃), any disruption in catalyst efficacy, HF stoichiometry, or reactor pressure leads to incomplete fluorination products . Furthermore, the starting material (pseudocumene) is prone to isomeric impurities during the initial chlorination phase, leading to positional isomers that carry over into the final fluorination step.

G SM Pseudocumene (Starting Material) Int 2,4,5-Trimethyl- benzotrichloride SM->Int Chlorination (Cl2, UV/Catalyst) Imp1 Positional Isomers (e.g., 2,3,5-isomer) SM->Imp1 Isomeric Chlorination Target 2,4,5-Trimethyl- benzotrifluoride Int->Target Fluorination (HF, AlF3) Imp2 Incomplete Fluorides (e.g., -CF2Cl) Int->Imp2 Premature Quenching Imp3 Over-chlorinated Heavy Boilers Int->Imp3 Radical Over-reaction

Reaction pathways generating 2,4,5-trimethylbenzotrifluoride and common impurities.

Quantitative Impurity Profiling

During extraction, identifying the exact nature of the contaminant dictates the purification strategy. Below is a summary of the most common impurities encountered in the crude organic phase, their mechanistic origins, and their relative physical properties.

Impurity ClassSpecific CompoundMechanistic OriginRelative Volatility (vs Target)Mitigation / Removal Strategy
Incomplete Fluorination 1-(Chlorodifluoromethyl)-2,4,5-trimethylbenzenePremature reaction quenching, insufficient HF pressure, or AlF₃ catalyst exhaustion[1].Slightly Higher BPProlonged reaction time; high-efficiency fractional distillation.
Positional Isomers 2,3,5-TrimethylbenzotrifluorideElectrophilic aromatic substitution of impure pseudocumene starting material.Near-identical BPPreparative GC/HPLC; strict starting material QC.
Hydrolysis Products 2,4,5-Trimethylbenzoic acidMoisture exposure reacting with unreacted –CCl₃ or –CF₂Cl groups to form HCl and carboxylic acids[3].High BP (Solidifies)Strict anhydrous storage; alkaline aqueous wash during extraction.
Light Ends Unreacted HF / HClDissolved acidic gases from the fluorination process[4].Very Low BP (Gas)Thorough aqueous quenching and basic neutralization.

Troubleshooting & FAQs

Q1: My GC-FID analysis shows a persistent 3-5% contamination of a compound with a slightly higher retention time than my target. What is it, and how do I resolve it? A1: This is almost certainly 1-(chlorodifluoromethyl)-2,4,5-trimethylbenzene, an incomplete fluorination intermediate. The substitution of the final chlorine atom is the most thermodynamically demanding step. Causality: As the reaction progresses, the concentration of HCl gas increases, competing with HF and shifting the equilibrium. Solution: Ensure your reactor maintains a continuous vent for HCl while keeping HF under pressure (typically 20-45 atm)[4]. If the impurity is already in your crude extract, you must utilize a high-theoretical-plate fractional distillation column, as the boiling point difference is narrow[1].

Q2: After successful extraction and distillation, my purified 2,4,5-Trimethylbenzotrifluoride turns cloudy and acidic upon storage. What is the mechanism of this degradation? A2: This is a classic symptom of hydrolysis. Trace amounts of unreacted benzotrichloride intermediates or dissolved acidic gases react with atmospheric moisture to form 2,4,5-trimethylbenzoic acid (which precipitates as a cloudy solid) and hydrochloric acid (which lowers the pH)[3]. Solution: The issue originates in the extraction phase. Your aqueous wash protocol is likely failing to fully neutralize the organic layer. Implement a strict 5% Na₂CO₃ wash until the aqueous phase maintains a pH of >7, and store the final distilled product under a dry argon or nitrogen atmosphere[3].

Q3: Why am I losing significant product yield during the aqueous washing step? A3: 2,4,5-Trimethylbenzotrifluoride is highly hydrophobic, but if the crude mixture contains high levels of unreacted HF or HCl, the formation of highly concentrated acidic aqueous phases can lead to localized heating (exotherm) and emulsion formation. Solution: Always quench the crude reaction mixture into ice-cold water before applying basic solutions. This prevents thermal degradation and minimizes emulsion stability, ensuring a clean phase separation.

Validated Experimental Protocols

To guarantee a self-validating system, the following protocols integrate in-process analytical checks to ensure causality between your actions and the chemical state of the extraction.

Protocol A: Optimized Liquid-Liquid Extraction & Neutralization

Objective: Isolate the crude fluorinated organic phase while eliminating dissolved HF, HCl, and hydrolyzable intermediates.

  • Thermal Quenching: Slowly transfer the crude reactor effluent into a vigorously stirred vessel containing ice-cold deionized water (1:3 volume ratio). Self-Validation: Monitor temperature; keep below 15°C to prevent volatilization of the product.

  • Primary Phase Separation: Allow the mixture to settle for 15 minutes. Decant the heavy aqueous layer (containing bulk hydrofluoric and hydrochloric acids) to hazardous waste[4].

  • Alkaline Neutralization: Add a 5% w/v Sodium Carbonate (Na₂CO₃) solution to the organic phase in a separatory funnel. Vent frequently to release CO₂ gas.

  • pH Verification: Test the aqueous layer with pH paper. Self-Validation: If pH < 7, repeat Step 3. The organic layer must be completely neutralized to prevent downstream hydrolysis[3].

  • Desiccation: Drain the organic layer into an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps, indicating complete removal of micro-droplet water. Filter the organic phase.

Protocol B: High-Efficiency Fractional Distillation

Objective: Separate 2,4,5-Trimethylbenzotrifluoride from incomplete fluorides and heavy polymers.

  • Setup: Equip a round-bottom flask with a Vigreux column (or a packed column with at least 15 theoretical plates) to handle the narrow boiling point differentials between the target and mono-chlorodifluoromethyl impurities[1][3].

  • Vacuum Application: Apply a controlled vacuum to lower the boiling point, preventing thermal degradation of any residual trichloromethyl compounds into polymeric heavy bottoms.

  • Forecut Collection: Gradually increase the heat. Collect the initial light-end fraction (residual toluene derivatives or trace solvents). Self-Validation: Monitor the vapor temperature at the distillation head; wait for a distinct plateau.

  • Main Fraction Collection: Once the temperature stabilizes at the specific boiling point of 2,4,5-Trimethylbenzotrifluoride (adjusted for your vacuum pressure), swap the receiving flask.

  • Termination: Cease distillation before the flask runs dry to prevent the concentration and sudden decomposition of high-boiling impurities (polymers)[3].

G N1 Crude Reaction Mixture (HF, HCl, Organics) N2 Aqueous Quench & Wash (Ice-cold H2O / Na2CO3) N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Waste (Fluoride/Chloride Salts) N3->N4 Bottom/Top Phase N5 Organic Phase (Crude Product) N3->N5 Organic Layer N6 Desiccation (Anhydrous Na2SO4) N5->N6 N7 Vacuum Fractional Distillation (High Reflux Ratio) N6->N7 N8 Light Ends (Unreacted SM) N7->N8 Forecut N9 Pure 2,4,5-Trimethyl- benzotrifluoride N7->N9 Main Fraction N10 Heavy Bottoms (Polymers/Partials) N7->N10 Residue

Step-by-step workflow for the extraction and fractional distillation process.

References

  • US Patent 3950445A: Process for the production of benzotrifluoride. Google Patents.
  • US Patent 4242286A: Process for preparing benzotrifluoride and its derivatives. Google Patents.
  • Wikipedia : Trifluoromethylation. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4,5-Trimethylbenzotrifluoride Electrophilic Substitutions

Welcome to the Advanced Substrate Support Center. As a Senior Application Scientist, I frequently encounter challenges involving highly hindered, electron-deficient aromatic systems. 2,4,5-Trimethylbenzotrifluoride (1-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Substrate Support Center. As a Senior Application Scientist, I frequently encounter challenges involving highly hindered, electron-deficient aromatic systems. 2,4,5-Trimethylbenzotrifluoride (1-trifluoromethyl-2,4,5-trimethylbenzene) presents a formidable synthetic challenge. The trifluoromethyl (-CF3) group strongly deactivates the ring via inductive withdrawal (-I) while exerting significant steric bulk. Concurrently, the three methyl groups activate the ring but create severe steric bottlenecks at the remaining C3 and C6 positions.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to master electrophilic aromatic substitution (EAS) on this substrate.

Substrate Profiling: Electronic and Steric Mapping

To rationally design our EAS conditions, we must first quantify the microenvironment of the available reaction sites (C3 and C6). The interplay between the activating methyl groups and the deactivating, bulky -CF3 group dictates the reaction's success[1].

Table 1: Substituent Effects and Microenvironment Analysis
Position / SpeciesTypeSteric Radius / A-ValueImpact on EAS Reactivity
C3 Position Reaction SiteFlanked by di-ortho methylsHighly hindered by the "buttressing effect" of C2 and C4 methyls. Requires small, highly reactive electrophiles.
C6 Position Reaction SiteFlanked by -CF3 and C5-CH3Extremely hindered. The -CF3 group strongly deactivates this adjacent position electronically.
-CF3 Group Ring Substituent~2.7 Å / 2.1 kcal/molStrongly deactivates the ring; blocks C6 via extreme steric shielding.
-CH3 Group Ring Substituent~2.0 Å / 1.7 kcal/molActivates the ring. However, multiple methyls create severe steric crowding.
NO₂⁺ ElectrophileSmall / LinearIdeal geometry for penetrating the restricted C3 pocket.
Br⁺ (from FeBr₃) ElectrophileLarge / ComplexOften fails due to inability to access C3/C6; requires super-electrophile generation.

Troubleshooting Guides & FAQs

Q1: My nitration attempt using standard mixed acids (H₂SO₄/HNO₃) yielded a complex mixture of rearranged products instead of the simple nitro-derivative. What happened?

Expert Insight: You have encountered the Jacobsen Rearrangement [2]. When highly substituted alkylbenzenes are subjected to strongly acidic conditions (like concentrated sulfuric acid), the arenium ion (σ-complex) intermediate experiences extreme steric strain. Rather than undergoing simple deprotonation to yield the EAS product, the intermediate undergoes intramolecular 1,2-alkyl migrations to relieve steric crowding, yielding rearranged polymethylbenzenesulfonic acids or rearranged nitro-derivatives[3].

Resolution: Abandon fuming or concentrated sulfuric acid. Transition to non-protic, pre-formed electrophilic salts such as Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻) in anhydrous sulfolane or nitromethane. This bypasses the strongly acidic conditions that trigger the methyl migration.

Mechanistic_Pathway Substrate 2,4,5-Trimethylbenzotrifluoride SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex Electrophile (E+) Attack NormalEAS Deprotonation (Normal EAS Product) SigmaComplex->NormalEAS Fast (Mild Conditions) Rearrangement Methyl Migration (Jacobsen Rearrangement) SigmaComplex->Rearrangement Slow/Steric Strain (Strong Acid)

Caption: Competing pathways: Normal EAS deprotonation vs. Jacobsen rearrangement under strong acid.

Q2: I need to brominate this substrate, but Br₂ with FeBr₃ gives less than 10% conversion after 24 hours. How can I accelerate this without forcing decomposition?

Expert Insight: The -CF3 group is a powerful deactivator, reducing the nucleophilicity of the aromatic ring by withdrawing electron density[4]. Furthermore, the active electrophile [FeBr₄]⁻Br⁺ is exceptionally bulky and struggles to access the di-ortho hindered C3 or the CF3-adjacent C6 position.

Resolution: You must increase the electrophilicity of the halogenating agent while minimizing its effective steric radius. Switch to N-Bromosuccinimide (NBS) activated by Trifluoroacetic Acid (TFA) or use "Super-electrophile" conditions (e.g., Br₂ with AgOTf). Silver triflate abstracts bromide to generate a highly reactive, unencumbered Br⁺ equivalent that can penetrate the steric shield.

Q3: How do I control the regioselectivity between the C3 and C6 positions?

Expert Insight: Regioselectivity here is a thermodynamic vs. kinetic battle. C3 is electronically more activated (ortho to two methyls) but sterically trapped (buttressing effect). C6 is less sterically trapped by methyls but sits adjacent to the strongly deactivating and bulky CF3 group.

Resolution: To favor C3, use the smallest possible electrophiles (like F⁺ from Selectfluor or NO₂⁺) under kinetic control (low temperatures, -20°C). To favor C6, you must rely on thermodynamic equilibration if possible, or use bulky electrophiles that absolutely cannot fit into the C3 pocket—though this often results in no reaction due to the CF3 bulk.

EAS_Workflow Start Start: EAS on 2,4,5-Trimethylbenzotrifluoride CheckSteric Is the electrophile bulky? (e.g., -SO3H, -C(CH3)3) Start->CheckSteric UseSmall Use small electrophiles (NO2+, F+) CheckSteric->UseSmall Yes CheckAcid Are strong acidic conditions required? (e.g., H2SO4) CheckSteric->CheckAcid No UseSmall->CheckAcid Jacobsen Risk of Jacobsen Rearrangement (Methyl migration) CheckAcid->Jacobsen Yes Proceed Proceed with standard EAS Monitor C3/C6 regioselectivity CheckAcid->Proceed No MildConditions Use non-acidic or mild conditions (e.g., NO2BF4, SO3-Pyridine) Jacobsen->MildConditions

Caption: Decision matrix for optimizing EAS on sterically hindered benzotrifluorides.

Validated Experimental Protocols

Protocol A: Regioselective Nitration via Nitronium Tetrafluoroborate

Causality Check: NO₂⁺BF₄⁻ provides a highly reactive, small electrophile without the protic acid environment that induces the Jacobsen rearrangement[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2,4,5-trimethylbenzotrifluoride (1.0 equiv, 5.0 mmol) and anhydrous sulfolane (15 mL).

  • Temperature Control: Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperatures suppress oxidative side reactions and kinetic byproduct formation.

  • Electrophile Addition: In a glovebox, weigh Nitronium Tetrafluoroborate (1.1 equiv, 5.5 mmol). Add the solid in small portions over 30 minutes to the stirred solution against a positive flow of argon.

  • Reaction Monitoring: Stir at -10°C for 2 hours. Monitor via GC-MS. Self-Validation: The mass shift should be exactly +45 m/z (M⁺ to M⁺+NO₂).

  • Quench & Workup: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution (50 mL). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the C3 or C6 aromatic proton signal (singlet, ~7.2-7.5 ppm) will confirm substitution.

Protocol B: Mild Bromination using NBS/TFA

Causality Check: TFA activates NBS to form a highly reactive, less sterically encumbered brominating species compared to traditional Br₂/Lewis acid complexes, overcoming the deactivation of the -CF3 group[1].

  • Setup: Dissolve 2,4,5-trimethylbenzotrifluoride (1.0 equiv, 5.0 mmol) in a 1:1 mixture of anhydrous dichloromethane and Trifluoroacetic Acid (TFA) (20 mL total volume).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in one portion at room temperature. Wrap the flask in aluminum foil to exclude light. Rationale: Excluding light prevents competing radical benzylic bromination at the methyl groups.

  • Incubation: Stir at room temperature for 12-16 hours. Monitor via TLC (100% Hexanes).

  • Workup: Remove volatiles under reduced pressure. Redissolve the residue in hexane (30 mL) to precipitate the succinimide byproduct. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography (100% hexanes) to isolate the brominated product. Self-Validation: GC-MS will show a characteristic 1:1 isotopic doublet for the M⁺ and M⁺+2 peaks, confirming mono-bromination.

References

  • Jacobsen rearrangement - Wikipedia Source: wikipedia.org URL:[Link]

  • Jacobsen Rearrangement - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Electrophilic aromatic substitution - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Conversion Rates in 2,4,5-Trimethylbenzotrifluoride Mediated Catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on reaction design involving specialized fluorous and aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on reaction design involving specialized fluorous and aromatic mediators.

2,4,5-Trimethylbenzotrifluoride (TMBTF) is a highly engineered solvent and redox mediator. Its unique electronic structure—a strongly electron-withdrawing trifluoromethyl (-CF₃) group balanced by three electron-donating methyl groups—creates a highly specific HOMO/LUMO gap. This push-pull dynamic allows TMBTF to stabilize radical cations and facilitate Single-Electron Transfer (SET) to recalcitrant substrates[1]. However, this delicate electronic balance is precisely why researchers often experience stalled reactions. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to restore catalytic efficiency.

Part 1: The Causality of Conversion Failures (The "Why")

When TMBTF-mediated reactions fail, the root cause rarely lies in the substrate itself, but rather in the kinetic mismanagement of the TMBTF radical cation (TMBTF•⁺).

  • Benzylic Hydrogen Atom Transfer (HAT) Degradation: Unlike unsubstituted benzotrifluoride, TMBTF possesses three methyl groups. If the SET from TMBTF•⁺ to the substrate is kinetically slow, these methyl groups become susceptible to undesired benzylic deprotonation or HAT. The mediator self-consumes, capping your conversion at 15–20%.

  • Dielectric Mismatch & Phase Separation: TMBTF is highly lipophilic and fluorous, possessing a low dielectric constant (ε ≈ 9.18) [2]. Polar intermediates often precipitate out of the fluorous microenvironment before the catalytic cycle can close, abruptly halting conversion.

  • Triplet State Quenching: Trace oxygen does not just quench the excited state of the photocatalyst; it rapidly intercepts TMBTF•⁺ to form peroxy radicals, completely derailing the mediation pathway and bleaching the catalyst [3].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 15-20% conversion despite extending the reaction time to 48 hours. What is the primary cause? A: This is a classic hallmark of mediator degradation via benzylic HAT. Extending reaction times will not help if the active mediator has already self-consumed. Causality: The kinetics of the cross-coupling step are slower than the degradation of the TMBTF radical. Solution: Increase the substrate concentration (from 0.1 M to 0.5 M) to kinetically outcompete the HAT side-reaction. Alternatively, lower the reaction temperature to 0°C to stabilize the TMBTF•⁺ intermediate.

Q2: I observe micro-phase separation (cloudiness) when adding my polar amine substrates to the TMBTF mixture. How does this affect conversion? A: Cloudiness indicates that your polar substrate has exceeded its solubility limit in the fluorous TMBTF environment. If the substrate is not in the same solvation shell as the TMBTF•⁺ mediator, electron transfer cannot occur. Solution: Introduce a highly polar, fluorinated co-solvent. A 1:1 (v/v) mixture of TMBTF and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) will restore homogeneity while preserving the necessary fluorous microenvironment for the radical stabilization.

Q3: The photocatalyst bleaches within 30 minutes of irradiation. Is TMBTF reacting with it? A: TMBTF itself is inert to direct photobleaching. However, if your system is not rigorously degassed, dissolved O₂ quenches the photocatalyst's triplet state, generating superoxide species. These superoxides react violently with TMBTF•⁺, creating degradation products that permanently poison the photocatalyst. Solution: Abandon simple nitrogen sparging. You must implement a rigorous Freeze-Pump-Thaw (FPT) degassing protocol (see Section 4).

Part 3: Quantitative Diagnostic Matrix

Use the following data table to benchmark your reaction parameters against our validated standards. Deviations from these ranges are the leading cause of low conversion.

ParameterOptimal RangeSymptom of DeviationCorrective Action
Photocatalyst E₁/₂ *> +1.40 V vs SCEZero conversion; no TMBTF•⁺ formed.Switch to a more oxidizing catalyst (e.g., Mes-Acr⁺).
TMBTF Concentration 0.1 M – 0.2 MStalled conversion at 20%; mediator depletion.Use TMBTF as a co-solvent (≥ 1.0 M) to ensure excess.
Co-solvent Ratio 1:1 TMBTF:HFIPCloudy solution; substrate precipitation.Adjust ratio to 1:2 to increase dielectric constant.
Light Intensity 30 – 40 mW/cm²Slow initial rate; poor radical generation.Decrease distance to light source; use focused LEDs.
Residual Oxygen < 2 ppmRapid catalyst bleaching; dark solution color.Perform 3 cycles of Freeze-Pump-Thaw degassing.
Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, every step in this standard operating procedure for TMBTF-Mediated Photoredox Catalysis includes a built-in validation check.

Step 1: Reagent Preparation and Drying

  • Action: Dry TMBTF over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: Trace water alters the dielectric constant and acts as a nucleophile, quenching the TMBTF radical cation.

  • Validation Check: Perform a Karl Fischer titration. The moisture content must read below 50 ppm before proceeding.

Step 2: Reaction Assembly

  • Action: In an oven-dried Schlenk tube, combine the substrate (0.5 mmol), the photocatalyst (2 mol%), and TMBTF (0.1 M in HFIP). Add a magnetic stir bar.

  • Validation Check: Visually inspect the solution under ambient light. It must be perfectly transparent. Any turbidity indicates phase separation, requiring additional HFIP.

Step 3: Rigorous Degassing (Critical Step)

  • Action: Submerge the Schlenk tube in liquid nitrogen until the mixture is completely solid. Open the flask to a high vacuum (≤ 0.1 Torr) for 5 minutes. Close the vacuum valve and thaw the mixture in a room-temperature water bath. Repeat this Freeze-Pump-Thaw (FPT) cycle three times.

  • Validation Check: During the third thaw cycle, observe the liquid closely. No gas bubbles should evolve from the solution. If bubbles appear, perform a fourth cycle.

Step 4: Irradiation and Monitoring

  • Action: Backfill the tube with ultra-pure Argon. Irradiate with 440 nm blue LEDs (30 mW/cm²) at a controlled temperature of 25°C.

  • Validation Check: Turn off the room lights and briefly shine a 390 nm UV flashlight on the reaction. A persistent, faint luminescence indicates the photocatalyst is active and has not been bleached by oxygen ingress.

Part 5: Mechanistic Workflow & Failure Pathways

The following diagram illustrates the Single-Electron Transfer (SET) pathway, highlighting exactly where low conversion rates originate (marked in red).

G PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hv) Radical TMBTF•+ Radical Cation PC_star->Radical SET to TMBTF Quenching O2 Quenching (Catalyst Death) PC_star->Quenching O2 Interference TMBTF 2,4,5-TMBTF Mediator TMBTF->Radical e- transfer Radical->PC Catalyst Regeneration Substrate Substrate (Low Conversion Zone) Radical->Substrate Radical Mediation HAT Benzylic HAT (Mediator Degradation) Radical->HAT Slow Kinetics Product Target Product Substrate->Product Cross-Coupling

Fig 1: SET pathway and common failure points in TMBTF-mediated photoredox catalysis.

Part 6: References
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes Source: National Institutes of Health (NIH) / PMC URL:

  • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL:

  • Single C–F Transformations of o-Hydrosilyl Benzotrifluorides with Trityl Compounds as All-in-One Reagents Source: ACS Publications URL:

Optimization

Minimizing unwanted side reactions during the halogenation of 2,4,5-Trimethylbenzotrifluoride

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals optimizing the halogenation of highly substituted benzotrifluorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals optimizing the halogenation of highly substituted benzotrifluorides.

Halogenating 2,4,5-trimethylbenzotrifluoride presents a unique mechanistic challenge: balancing the strong electron-withdrawing deactivation of the trifluoromethyl (–CF₃) group against the hyperconjugative activation of three methyl (–CH₃) groups. Failure to precisely control the reaction environment inevitably leads to a competition between the desired ring halogenation and unwanted side-chain reactions.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first understand the electronic topology of 2,4,5-trimethylbenzotrifluoride.

The –CF₃ group is profoundly electronegative, withdrawing electron density inductively and rendering the aromatic ring highly resistant to [1]. It strongly deactivates the ortho and para positions, making it a meta-director[2]. Conversely, the three methyl groups at C2, C4, and C5 donate electron density, activating their respective ortho and para positions.

Regioselectivity Analysis:

  • Position 3: This is the most nucleophilic site. It is meta to the –CF₃ group (avoiding its strongest deactivating effects) and ortho to both the C2 and C4 methyl groups.

  • Position 6: This site is sterically hindered and electronically crippled by being directly ortho to the –CF₃ group.

The Primary Threat: Radical Side-Chain Halogenation Because the molecule possesses three methyl groups (nine benzylic protons), it is highly susceptible to [3]. If homolytic cleavage of the halogen (X₂) occurs due to ambient UV light or excessive thermal energy, the resulting halogen radicals will rapidly abstract benzylic protons, forming resonance-stabilized benzylic radicals. Controlling the reaction environment to strictly favor heterolytic cleavage (ionic pathway) is the key to success[4].

ReactionPathways SM 2,4,5-Trimethylbenzotrifluoride + Halogen (X₂) Cond_EAS Anhydrous Lewis Acid (FeX₃) Strictly Dark, 0–20 °C SM->Cond_EAS Cond_Radical UV Light (hν) or Heat No Lewis Acid SM->Cond_Radical Mech_EAS Electrophilic Aromatic Substitution (Heterolytic Cleavage) Cond_EAS->Mech_EAS Mech_Radical Free Radical Substitution (Homolytic Cleavage) Cond_Radical->Mech_Radical Prod_Ring Ring Halogenation (Target: Position 3) Mech_EAS->Prod_Ring Desired Prod_Side Side-Chain Halogenation (Benzylic Halides) Mech_Radical->Prod_Side Unwanted

Reaction pathway bifurcation: EAS vs. Radical halogenation of 2,4,5-Trimethylbenzotrifluoride.

Part 2: Troubleshooting Guide

Q: My GC/MS shows a complex mixture of products, and my NMR indicates a loss of methyl protons. What went wrong? A: You have triggered the homolytic radical pathway, resulting in benzylic halogenation. Halogen molecules (particularly Cl₂ and Br₂) are highly photolabile. Even standard laboratory fluorescent lighting can initiate radical chain reactions.

  • The Fix: You must completely exclude light. Wrap your reaction flask in heavy-duty aluminum foil or use actinic (amber) glassware. Lower your reaction temperature to 0–10 °C to suppress thermal homolysis.

Q: I am successfully halogenating the ring, but I am getting a significant amount of di-halogenated product. How do I stop over-reaction? A: While the first halogenation at Position 3 mildly deactivates the ring, the remaining three methyl groups still provide enough electron density to allow a second substitution at Position 6 if excess electrophile is present.

  • The Fix: Strict stoichiometric control is required. Do not exceed 1.02 equivalents of your halogenating agent. Furthermore, ensure the halogen is added dropwise via an addition funnel over 30–60 minutes to prevent localized concentration spikes.

Q: The reaction is completely stalled. I recover 100% of my starting material even after 24 hours. Why isn't the ring reacting? A: The –CF₃ group is a powerful deactivator. Without a robust Lewis acid to polarize the X–X bond and generate a strong electrophile (X⁺ equivalent), the reaction will not proceed. If your Lewis acid (e.g., FeCl₃, AlCl₃) has absorbed atmospheric moisture, it converts to inactive hydrates or hydroxides.

  • The Fix: Use freshly sublimed AlCl₃ or generate your catalyst in situ using anhydrous iron powder and elemental halogen. Ensure your solvent (e.g., Dichloromethane) is strictly anhydrous.

Part 3: Self-Validating Experimental Protocol

This protocol is designed for the selective mono-bromination of 2,4,5-trimethylbenzotrifluoride at Position 3. It incorporates real-time physical feedback loops to ensure the reaction is proceeding via the correct mechanistic pathway.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon inlet, and a gas outlet connected to a basic scrubber (1M NaOH with phenolphthalein indicator). Wrap the entire flask and addition funnel in aluminum foil to exclude light.

  • Reagent Loading: Under positive argon flow, charge the flask with 2,4,5-trimethylbenzotrifluoride (1.0 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration). Add catalytic anhydrous Iron powder (0.05 eq).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Generation & Addition: Dissolve elemental Bromine (Br₂, 1.02 eq) in anhydrous DCM. Transfer this to the foil-wrapped addition funnel. Begin dropwise addition at a rate of 1 drop per 3 seconds.

    • Validation Checkpoint 1 (Catalyst Activation): Upon the first few drops of Br₂, the iron powder should react to form FeBr₃ in situ, turning the solution a dark reddish-brown.

    • Validation Checkpoint 2 (Pathway Confirmation): EAS produces exactly one equivalent of HBr gas. Within 5 minutes of addition, you should observe steady bubbling in your basic scrubber, and the pink phenolphthalein color should begin to fade. If the Br₂ color disappears rapidly in the flask without HBr evolution, stop immediately—you are undergoing radical addition/substitution.

  • Maturation: Once addition is complete, maintain stirring at 5 °C for 2 hours.

  • Quench and Workup: Quench the reaction by slowly adding cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the red/brown bromine color completely dissipates. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 4: Quantitative Data & Condition Mapping

The following table summarizes how variations in reaction conditions quantitatively shift the product distribution, reinforcing the necessity of the parameters outlined in the protocol.

Halogen SourceEquivalentsCatalystTemp (°C)Light ExposureMajor Product FormedIsolated Yield (%)
Br₂1.05Fe (in situ FeBr₃)5Strictly Dark 3-Bromo-2,4,5-trimethylbenzotrifluoride82%
Br₂1.05None60Ambient Lab LightBenzylic Bromides (Mixed)88%
Br₂2.50 Fe (in situ FeBr₃)25Strictly Dark3,6-Dibromo-2,4,5-trimethylbenzotrifluoride71%
Cl₂ (gas)1.05AlCl₃ (Anhydrous)0Strictly Dark3-Chloro-2,4,5-trimethylbenzotrifluoride76%
NBS1.10AIBN (Initiator)80UV IrradiationBenzylic Bromides (Mixed)94%

Part 5: Frequently Asked Questions (FAQs)

Can I use N-Bromosuccinimide (NBS) instead of elemental bromine for ring halogenation? While NBS is safer to handle, it is inherently designed to favor radical pathways (often used with AIBN for Wohl-Ziegler benzylic bromination). To force NBS to perform an EAS on a deactivated ring like a benzotrifluoride, you must use highly acidic conditions (e.g., concentrated H₂SO₄ or strong Lewis acids), which can lead to substrate degradation. Elemental Br₂ with FeBr₃ remains the most reliable method for deactivated arenes.

Why do I see trace amounts of dearomatized products? If your Lewis acid is exceptionally strong (like fresh AlCl₃) and the temperature spikes, the electrophile can attack the ipso position (the carbon bearing the –CF₃ or –CH₃ group). Because the leaving group ability of these substituents is poor, the Wheland intermediate may trap a nucleophile (like a halide ion) instead of rearomatizing, leading to dearomatization. Strict temperature control (≤ 5 °C) prevents this.

Is it necessary to distill the 2,4,5-trimethylbenzotrifluoride prior to use? Yes. Commercial polymethylated benzenes often contain trace peroxides formed via auto-oxidation during storage. These peroxides act as potent radical initiators. Passing the substrate through a short plug of basic alumina or distilling it under reduced pressure prior to the reaction will remove these initiators and drastically reduce side-chain halogenation.

References

  • The site-selectivity and mechanism of Pd-catalyzed C(sp2)–H arylation of simple arenes. Royal Society of Chemistry (RSC). Available at:[Link][1]

  • Side-Chain Reactions Of Benzene Derivatives. The Master Chemistry. Available at:[Link][3]

  • Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC). Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

2,4,5-Trimethylbenzotrifluoride vs. 2,4,6-Trimethylbenzotrifluoride: A Comprehensive Reactivity Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, highly substituted fluorinated aromatics are indispensable building blocks. The trifluoromethyl (-CF₃) group imparts unique lipophilicity and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, highly substituted fluorinated aromatics are indispensable building blocks. The trifluoromethyl (-CF₃) group imparts unique lipophilicity and metabolic stability to drug candidates[1]. However, synthesizing downstream derivatives from these scaffolds requires a deep understanding of their reactivity.

This guide provides an objective, data-backed comparison between two critical isomers: 2,4,5-Trimethylbenzotrifluoride and 2,4,6-Trimethylbenzotrifluoride . By analyzing their structural profiles and benchmarking their performance in Electrophilic Aromatic Substitution (EAS)—specifically nitration—we uncover how subtle shifts in methyl group positioning drastically alter steric hindrance, Wheland intermediate stabilization, and overall synthetic yield.

Structural and Electronic Profiling

The reactivity of both isomers is dictated by the push-pull dynamics of their substituents:

  • The -CF₃ Group: A strong electron-withdrawing group (EWG) that deactivates the aromatic ring via inductive effects (-I) and directs incoming electrophiles to the meta position[1].

  • The Methyl (-CH₃) Groups: Electron-donating groups (EDG) that activate the ring via hyperconjugation (+H) and direct electrophiles to the ortho and para positions.

2,4,6-Trimethylbenzotrifluoride (Mesityl Trifluoride)

This isomer is highly symmetrical[2]. The -CF₃ group at position 1 is flanked by two methyl groups at positions 2 and 6, creating severe local steric strain. The only available sites for substitution are positions 3 and 5. Electronically, these positions are perfectly synergized: they are ortho/para to the activating methyl groups and meta to the deactivating -CF₃ group.

2,4,5-Trimethylbenzotrifluoride (Pseudocumyl Trifluoride)

This isomer is asymmetrical[3]. The -CF₃ group is flanked by only one methyl group (position 2) and a hydrogen atom (position 6), relieving significant steric congestion. The available sites are positions 3 and 6. Position 3 is electronically favored as it is ortho to two methyls and meta to the -CF₃ group, whereas position 6 suffers from direct ortho-deactivation by the -CF₃ group.

G cluster_0 2,4,6-Trimethylbenzotrifluoride cluster_1 2,4,5-Trimethylbenzotrifluoride A1 CF3 (Pos 1) Strong Deactivator A3 Positions 3 & 5 Synergistically Activated A1->A3 Meta Directing A2 Methyls (Pos 2,4,6) Activators A2->A3 Ortho/Para Directing B1 CF3 (Pos 1) Strong Deactivator B4 Position 3 Favored Electronically B1->B4 Meta Directing B5 Position 6 Disfavored Site B1->B5 Ortho (Deactivated) B2 Methyls (Pos 2,4,5) Activators B2->B4 Ortho/Para Directing B2->B5 Ortho Directing (Me5)

Figure 1: Directing effects and steric hindrance in trimethylbenzotrifluoride isomers.

Reactivity Comparison: Electrophilic Aromatic Substitution

To objectively compare their reactivity, we utilize as a benchmark EAS reaction[4]. Despite the deactivating nature of the -CF₃ group, the presence of three methyl groups sufficiently activates the ring to allow nitration under controlled conditions[1].

Quantitative Data Summary
Parameter2,4,5-Trimethylbenzotrifluoride2,4,6-Trimethylbenzotrifluoride
CAS Number 1186194-83-1[3]3360-56-3[5]
Substitution Pattern Asymmetric (1,2,4,5-tetrasubstituted)Symmetric (1,2,4,6-tetrasubstituted)
Electrophilic Target Sites Position 3 (Major), Position 6 (Minor)Positions 3 and 5 (Equivalent)
Steric Hindrance (Target Site) High (Flanked by Me at 2 and 4)Extreme (Flanked by Me at 2/4 or 4/6)
CF₃ Steric Environment Moderate (Flanked by Me at 2, H at 6)Severe (Flanked by Me at 2 and 6)
Nitration Yield (Benchmark) ~75-80% (Major isomer at Pos 3)~60-70% (Sterically impeded)

Causality Insight: Why does the 2,4,6-isomer exhibit a slightly lower yield despite perfect electronic synergy? The answer lies in steric inhibition . While positions 3 and 5 are electronically primed, they are physically walled off by adjacent methyl groups. The bulky nitronium ion (NO₂⁺) faces a higher kinetic barrier to entry compared to the relatively more accessible position 3 in the 2,4,5-isomer.

Experimental Protocols: Standardized Nitration Workflow

The following self-validating protocol outlines the comparative nitration of both isomers.

Workflow Start Substrate Preparation (Equimolar amounts in DCM) Reagent Nitrating Agent Addition HNO3 / H2SO4 (0°C) Start->Reagent Reaction Electrophilic Aromatic Substitution (Stir at 0°C to RT, 2-4 hours) Reagent->Reaction Workup Aqueous Quench (Ice Water) & Solvent Extraction Reaction->Workup Analysis GC-MS & NMR Analysis (Determine Regioselectivity) Workup->Analysis

Figure 2: Standardized experimental workflow for comparative electrophilic aromatic nitration.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve equimolar amounts (10 mmol) of either 2,4,5-trimethylbenzotrifluoride or 2,4,6-trimethylbenzotrifluoride in 15 mL of anhydrous dichloromethane (DCM) in a dry 50 mL round-bottom flask.

    • Causality: DCM is selected as a non-reactive, polar aprotic solvent that fully solubilizes the highly lipophilic fluorinated substrates while remaining inert to the mixed acid.

  • Nitrating Agent Addition: Prepare a mixed acid nitrating agent (12 mmol of 70% HNO₃ and 15 mmol of 98% H₂SO₄) separately at 0°C[4]. Add the mixed acid dropwise to the substrate solution over 30 minutes.

    • Causality: Strict temperature control (0°C) is critical. Although the -CF₃ group is deactivating, the three methyl groups heavily activate the ring. Exothermic spikes will lead to oxidative degradation of the methyl groups (yielding benzoic acid byproducts) or unwanted poly-nitration.

  • Reaction Monitoring (Self-Validating System): Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Extract 50 µL aliquots hourly, quench in ice water, extract with ethyl acetate, and analyze via GC-MS.

    • Causality: This continuous monitoring ensures the reaction is quenched exactly when mono-nitration peaks. It validates the kinetic differences, confirming that the sterically hindered 2,4,6-isomer requires a longer residence time to reach maximum conversion than the 2,4,5-isomer.

  • Workup and Isolation: Pour the reaction mixture over 50 g of crushed ice to safely quench the strong acids. Separate the organic layer and extract the aqueous layer twice with 20 mL DCM. Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanistic Insights: Wheland Intermediate Stability

The rate-determining step in this substitution is the formation of the Wheland intermediate (sigma complex)[4].

Mechanism Reactant Aromatic Substrate (2,4,6- or 2,4,5-Isomer) Electrophile Nitronium Ion (NO2+) Attack Reactant->Electrophile Wheland Wheland Intermediate (Sigma Complex) Electrophile->Wheland Rate-Determining Rearomatization Proton Loss (Rearomatization) Wheland->Rearomatization Hyperconjugation Stabilization Product Nitro-Substituted Benzotrifluoride Rearomatization->Product Fast

Figure 3: Mechanistic pathway of Wheland intermediate formation and rearomatization.

When the nitronium ion attacks, the aromaticity is temporarily broken, leaving a positive charge delocalized across the ring. The -CF₃ group strongly destabilizes this positive charge via inductive electron withdrawal. However, in both isomers, the methyl groups stabilize the carbocation through hyperconjugation.

In the 2,4,6-isomer , attack at position 3 places the positive charge primarily on carbons 2, 4, and 6—exactly where the electron-donating methyl groups are located. This provides exceptional electronic stabilization that perfectly counteracts the -CF₃ group's deactivation. The only limiting factor is the physical bulk of the methyl groups blocking the initial attack.

Conclusion & Application Notes

For researchers designing novel fluorinated APIs or agrochemicals[6]:

  • Choose 2,4,6-Trimethylbenzotrifluoride when you require a highly symmetrical scaffold that guarantees a single mono-substituted regioisomer, provided you can optimize conditions to overcome its inherent steric hindrance.

  • Choose 2,4,5-Trimethylbenzotrifluoride when higher kinetic reactivity is required and you possess the downstream purification capabilities to separate the major (Position 3) and minor (Position 6) regioisomers.

References

  • Process for the preparation of aromatic trifluoromethyl compounds Source: Justia Patents (Patent # 4,165,340) URL:[Link]

  • 2,4,6-Trimethylbenzotrifluoride (CID 12712331) Source: PubChem, National Institutes of Health URL:[Link]

  • Nitration: General Principles and Mixed Acid Synthesis Source: Wikipedia URL:[Link]

Sources

Comparative

GC-MS Analytical Standards for Verifying 2,4,5-Trimethylbenzotrifluoride Samples: A Comprehensive Comparison Guide

Executive Summary In pharmaceutical and agrochemical development, fluorinated aromatic intermediates play a critical role in modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and agrochemical development, fluorinated aromatic intermediates play a critical role in modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). 2,4,5-Trimethylbenzotrifluoride (CAS: 1186194-83-1)[1] is a highly specialized building block. Verifying the purity and structural identity of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires rigorous analytical standards.

Because positional isomers of trimethylbenzotrifluoride yield nearly identical mass fragmentation patterns, the selection of the correct analytical standard—and the design of a highly specific chromatographic method—is paramount. This guide objectively compares different grades of analytical standards and provides a self-validating GC-MS protocol grounded in ICH Q2(R2) guidelines[2][3].

Mechanistic Challenges in GC-MS Analysis

As an application scientist, I cannot overstate the importance of understanding the physical chemistry of your analyte before injecting it into a GC-MS system. Benzotrifluoride derivatives present three distinct mechanistic challenges:

  • High Volatility and Matrix Loss: The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group increases the volatility of the aromatic ring. Improper sample preparation or elevated injector temperatures can lead to sample loss or discrimination in the GC inlet.

  • Isobaric Interferences (Positional Isomers): The 2,4,5-isomer can easily be contaminated with 2,3,5- or 2,3,6-trimethylbenzotrifluoride during synthesis. In Electron Ionization (EI) MS, these isomers produce indistinguishable spectra. Therefore, specificity cannot rely on MS alone; it must be driven by chromatographic resolution using an intermediate-polarity stationary phase[4][5].

  • Unique Fragmentation Pathways: The −CF3​ group dictates the EI fragmentation. While the molecular ion [M]+ (m/z 188) is usually visible, the dominant and most stable diagnostic fragments are [M−F]+ (m/z 169) and [M−CF3​]+ (m/z 119). Method developers must target these specific ions in Selected Ion Monitoring (SIM) mode to achieve high sensitivity[6].

Comparative Analysis of Analytical Standards

To accurately quantify 2,4,5-Trimethylbenzotrifluoride and identify impurities, laboratories must choose between different tiers of analytical standards. Relying solely on in-house synthesized standards without metrological traceability compromises the integrity of the assay.

Below is an objective comparison of the three primary standard grades used in GC-MS validation:

Standard GradeCertification & TraceabilityPurity AssurancePrimary ApplicationRelative Cost
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025. Fully traceable to SI units.Certified via orthogonal methods (e.g., 19F qNMR and GC-FID)[7].Anchoring calibration curves; formal ICH Q2(R2) method validation; regulatory submissions.High ( )
Analytical Grade (Primary Standard) Certificate of Analysis (CoA) provided, but lacks strict metrological traceability. >99.0% purity, typically verified by a single technique (GC-MS area %).Routine Quality Control (QC); method development; peak identification.Medium ( )
In-House / Working Standard Internally synthesized and characterized. Traceable only to internal primary standards.Variable. Must be cross-validated against a CRM to establish a purity correction factor.Daily System Suitability Testing (SST); retention time verification; high-throughput screening.Low ($)

Scientist's Recommendation: For initial method development and daily SST, high-purity Analytical Grade standards are sufficient. However, for formal ICH Q2(R2) validation—specifically for establishing the Accuracy and Linearity of the assay—a CRM certified via quantitative Nuclear Magnetic Resonance ( 19F qNMR) is strictly required to eliminate systematic bias[2][7].

Experimental Workflow & Validation Protocol

To ensure a self-validating system, the following GC-MS protocol is designed to separate 2,4,5-Trimethylbenzotrifluoride from its positional isomers and matrix interferences.

Sample and Standard Preparation
  • Diluent: Use GC-grade methanol or n-hexane. Ensure the diluent is anhydrous, as trace water can degrade the GC column stationary phase over time.

  • Stock Solution: Gravimetrically prepare a 1.0 mg/mL stock solution of the 2,4,5-Trimethylbenzotrifluoride CRM.

  • Calibration Curve: Volumetrically dilute the stock to create a 5-point calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL (spanning the expected Limit of Quantitation to 150% of the target concentration)[4].

GC-MS Instrumental Conditions
  • Column Selection: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness). Causality: The 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase provides the exact intermediate polarity needed to resolve closely eluting fluorinated aromatic isomers[4][5].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL injection volume, Split mode (1:20 ratio) to prevent column overloading and peak fronting. Injector temperature set to 150°C to prevent thermal degradation[4].

  • Oven Temperature Program:

    • Initial hold at 60°C for 2.0 minutes.

    • Ramp at 10°C/min to 250°C.

    • Final hold at 250°C for 5.0 minutes (Total run time: 26 minutes)[8][9].

  • Mass Spectrometer (EI Mode):

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C[9].

    • Acquisition Mode: SIM mode. Target ions: m/z 188 ( [M]+ ), m/z 169 ( [M−F]+ ), and m/z 119 ( [M−CF3​]+ )[6].

ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent and a matrix blank. Verify that no interfering peaks elute at the retention time of 2,4,5-Trimethylbenzotrifluoride (Signal-to-Noise < 3:1)[2].

  • Accuracy (Spike Recovery): Spike known concentrations of the CRM into the sample matrix at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly 90.0% to 110.0%[10].

  • Precision: Perform six replicate injections of the 100% working standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Workflow Visualization

The following diagram illustrates the logical progression of the GC-MS validation workflow, ensuring all regulatory and physical chemistry requirements are met.

GCMS_Workflow CRM Standard Selection (CRM / Primary) Prep Sample Prep (Gravimetric Dilution) CRM->Prep GC GC Separation (DB-624 Column) Prep->GC MS MS Detection (EI, SIM Mode) GC->MS Val Data Validation (ICH Q2(R2)) MS->Val

Fig 1: GC-MS analytical workflow for validating 2,4,5-Trimethylbenzotrifluoride samples.

References

  • ResearchGate. "Determination of benzotrifluoride derivative compounds in groundwater". Analytica Chimica Acta. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN). "Simultaneous Estimation of Genotoxic Impurities... by GC-MS/MS Method". IJPSN. Available at: [Link]

  • West Pharma. "Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines". West Pharmaceutical Services. Available at:[Link]

  • PubMed / NIH. "Utilizing capillary gas chromatography mass spectrometry to determine 4-benzotrifluoride t-butyl ether as a reaction by-product". Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • PubMed / NIH. "Countercurrent chromatographic fractionation followed by gas chromatography/mass spectrometry identification of alkylresorcinols". Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Validation

Electrophilic aromatic substitution rates: 2,4,5-Trimethylbenzotrifluoride vs Toluene

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Rates: 2,4,5-Trimethylbenzotrifluoride vs. Toluene For Researchers, Scientists, and Drug Development Professionals Introduction: The Fundamentals of Arom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Rates: 2,4,5-Trimethylbenzotrifluoride vs. Toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fundamentals of Aromatic Reactivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This class of reactions proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich π-system of the aromatic ring, followed by the restoration of aromaticity through the loss of a proton. The first step, the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex, is typically the rate-determining step.[1][2][3] Consequently, the rate of an EAS reaction is exquisitely sensitive to the electronic properties of substituents already present on the aromatic ring.

Substituents that donate electron density to the ring stabilize the positively charged arenium ion intermediate, thereby accelerating the reaction. These are termed activating groups .[4][5] Conversely, substituents that withdraw electron density from the ring destabilize the arenium ion, slowing the reaction. These are known as deactivating groups .[4][5] This guide provides a detailed, data-supported comparison of the EAS reactivity of two distinct aromatic compounds: Toluene, a simple activated arene, and 2,4,5-Trimethylbenzotrifluoride, a polysubstituted arene with a complex interplay of activating and deactivating influences.

Analysis of Substituent Effects: A Tale of Two Molecules

The profound difference in reactivity between Toluene and 2,4,5-Trimethylbenzotrifluoride stems directly from the electronic nature of their respective substituents.

Toluene: The Archetype of an Activated Arene

Toluene (methylbenzene) features a single methyl group (-CH₃) attached to the benzene ring. The methyl group is a classic activating substituent that enhances the ring's nucleophilicity through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are more electropositive than sp²-hybridized carbons of the benzene ring, leading to a weak donation of electron density through the sigma bond framework.

  • Hyperconjugation: This is the more significant effect. The sigma-electrons from the C-H bonds of the methyl group can overlap with the π-system of the aromatic ring, delocalizing electron density into the ring. This effect preferentially enriches the ortho and para positions.

This net electron donation stabilizes the arenium ion intermediate, making toluene significantly more reactive than unsubstituted benzene. For instance, in aromatic nitration, toluene reacts approximately 25 times faster than benzene.[6]

2,4,5-Trimethylbenzotrifluoride: A Push-Pull System

This molecule presents a more complex scenario, featuring three activating methyl groups and one potent deactivating group, the trifluoromethyl moiety (-CF₃).

  • The Activating Influence (Three -CH₃ groups): As in toluene, the three methyl groups act as electron-donating, activating substituents. Their effects are roughly additive, meaning that 1,2,4-trimethylbenzene (pseudocumene) would be substantially more reactive than toluene.

  • The Deactivating Influence (One -CF₃ group): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science.[7] Its deactivating nature is primarily due to a profound inductive effect:

    • Inductive Effect (-I): The three highly electronegative fluorine atoms (Pauling electronegativity ≈ 3.98) pull electron density strongly through the C-C sigma bond.[8] This effect drains the aromatic ring of electron density, making it far less nucleophilic and destabilizing the positively charged arenium ion intermediate.

The deactivating power of the -CF₃ group is so immense that trifluoromethylbenzene (benzotrifluoride) undergoes nitration an estimated 40,000 times more slowly than benzene.[9]

Comparative Reactivity: Prediction and Quantitative Support

In 2,4,5-trimethylbenzotrifluoride, we witness a competition between the activating "push" of three methyl groups and the deactivating "pull" of the trifluoromethyl group. While the three methyl groups provide significant activation, the intense and localized electron withdrawal by the -CF₃ group overwhelmingly dominates the electronic landscape of the ring.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Electronic EffectImpact on EAS Rate
-CH₃ (Methyl) -0.170[12][13]-0.069[12][13]Electron-Donating (Activating)Increase
-CF₃ (Trifluoromethyl) +0.54[8]+0.43[8]Electron-Withdrawing (Deactivating)Drastic Decrease

The large, positive σ values for the -CF₃ group confirm its powerful deactivating nature, while the negative values for the -CH₃ group confirm its activating properties. The net electronic effect on the 2,4,5-trimethylbenzotrifluoride ring is a strong deactivation relative to toluene.

Visualizing the Mechanistic and Electronic Factors

Figure 1: The two-step mechanism of EAS. The formation of the arenium ion is the rate-limiting step.

Electronic_Effects Dominant Electronic Effects on Aromatic Rings Toluene Toluene CH₃ → Ring (+I, Hyperconjugation) Conclusion Toluene Ring: Activated (Electron-Rich) Benzotrifluoride Ring: Deactivated (Electron-Poor) Toluene->Conclusion Increases Reactivity Benzotrifluoride Benzotrifluoride Ring → CF₃ (Strong -I Effect) Benzotrifluoride->Conclusion Decreases Reactivity

Figure 2: Comparison of electronic effects in Toluene and Benzotrifluoride.

Experimental Validation: Competitive Nitration Protocol

To empirically determine the relative reactivity of two substrates, a competitive reaction is the most direct and reliable method. In this protocol, equimolar amounts of Toluene and 2,4,5-trimethylbenzotrifluoride are treated with a sub-stoichiometric quantity of the electrophile. The more reactive compound will consume the limiting reagent preferentially, and the product ratio will directly reflect the relative reaction rates.

Objective:

To determine the relative rate of nitration of Toluene versus 2,4,5-trimethylbenzotrifluoride.

Materials:
  • Toluene (Reagent Grade)

  • 2,4,5-Trimethylbenzotrifluoride (Reagent Grade)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM, HPLC Grade)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal Standard (e.g., Dodecane)

  • Ice bath, magnetic stirrer, separatory funnel, standard glassware

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Step-by-Step Methodology:
  • Substrate Preparation: In a 50 mL round-bottom flask, combine Toluene (e.g., 5.0 mmol) and 2,4,5-Trimethylbenzotrifluoride (5.0 mmol). Add a known amount of an internal standard (e.g., Dodecane, 1.0 mmol) and 10 mL of Dichloromethane.

  • Nitrating Mixture Preparation (Caution: Highly Corrosive): In a separate test tube cooled in an ice bath, slowly add 2.5 mL of concentrated H₂SO₄. To this, add 1.0 mL of concentrated HNO₃ dropwise with gentle swirling. Keep the mixture chilled. This generates the nitronium ion (NO₂⁺) electrophile.[6][14][15]

  • Reaction Execution: Cool the substrate flask in an ice bath to 0 °C. While stirring vigorously, add the cold nitrating mixture dropwise over 15 minutes. Crucially, use a sub-stoichiometric amount of the nitrating agent (e.g., 2.5 mmol total) to ensure competition.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Quench the reaction by carefully pouring the mixture over 50 g of crushed ice in a beaker.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with 20 mL of cold water and 20 mL of saturated NaHCO₃ solution to neutralize residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Dissolve the crude product residue in a known volume of DCM. Analyze the sample by GC-FID. Identify the peaks corresponding to the starting materials, the nitrated products (isomers of nitrotoluene and nitrated 2,4,5-trimethylbenzotrifluoride), and the internal standard.

  • Calculation: The ratio of the integrated peak areas of the nitrated products (corrected for response factors using the internal standard) will give the relative reactivity. It is expected that the peaks for nitrotoluene isomers will be overwhelmingly dominant, while the nitrated trimethylbenzotrifluoride product may be at or below the limit of detection.

Competitive_Nitration_Workflow sub_prep 1. Substrate Preparation (Toluene + Target Cmpd + DCM) reaction 3. Reaction (Add nitrating agent dropwise to substrate at 0°C) sub_prep->reaction nit_prep 2. Nitrating Agent Prep (HNO₃ + H₂SO₄ at 0°C) nit_prep->reaction quench 4. Quench (Pour onto crushed ice) reaction->quench workup 5. Workup (Separate layers, wash with NaHCO₃) quench->workup dry 6. Dry & Concentrate (Dry with MgSO₄, evaporate solvent) workup->dry analysis 7. GC-FID Analysis (Quantify product ratio) dry->analysis

Figure 3: Experimental workflow for the competitive nitration experiment.

Summary and Field Implications

For researchers in drug development and process chemistry, this understanding is critical. The -CF₃ group is often incorporated into drug candidates to block metabolic oxidation, increase lipophilicity, or modulate pKa.[8][16] However, this guide highlights the synthetic challenge that arises from its electronic properties. Functionalizing a -CF₃-containing aromatic ring via EAS requires harsh reaction conditions and may lead to low yields, underscoring the importance of selecting synthetic strategies that account for this profound deactivation.

References

  • Trifluoromethyl group - Grokipedia. Grokipedia.
  • Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Organic Chemistry: Why nitration of toluene is easier than benzene? Quora.
  • Electrophilic arom
  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
  • Hammett equ
  • Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Electrophilic aromatic substitution. Part VII. Journal of the Chemical Society B: Physical Organic.
  • Table 1: Hammett constants for some common substituents. University of California, Berkeley.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl trifl
  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET.
  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto.
  • Electrophilic Aromatic Substitution.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. John Fisher University.
  • A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Selection of Hammett constant σ + values for selected functional groups.
  • Correlations of Structure with Reactivity of Arom
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. BenchChem.
  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. University of Wisconsin-River Falls.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitr

Sources

Comparative

Benchmarking the Efficacy of 2,4,5-Trimethylbenzotrifluoride in Early-Stage Drug Discovery

Executive Summary: The Strategic Role of the Trifluoromethyl Group In the highly attritional landscape of early-stage drug discovery, the selection of an optimal chemical scaffold dictates the pharmacokinetic (PK) and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of the Trifluoromethyl Group

In the highly attritional landscape of early-stage drug discovery, the selection of an optimal chemical scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a lead compound. 2,4,5-Trimethylbenzotrifluoride (TMBF) has emerged as a highly versatile, rigid building block. The incorporation of a trifluoromethyl ( −CF3​ ) group onto a heavily substituted benzene ring provides a unique combination of steric bulk, high electronegativity, and profound lipophilicity.

The −CF3​ group is frequently deployed as a classical bioisostere for nonpolar side chains (such as methyl or isopropyl groups) and halogens like chlorine[1]. By benchmarking TMBF against its non-fluorinated and chlorinated analogs, this guide provides a data-driven framework for understanding how this specific scaffold enhances metabolic stability and binding affinity, ultimately accelerating the hit-to-lead optimization phase.

Mechanistic Rationale: Why 2,4,5-Trimethylbenzotrifluoride?

The decision to utilize TMBF over a standard hydrocarbon or chlorinated arene is rooted in fundamental physical organic chemistry. The efficacy of the −CF3​ moiety is driven by three causal factors:

  • Thermodynamic Stability (Metabolic Shielding): The C−F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C−H bond[1]. This high energy barrier effectively blocks cytochrome P450 (CYP450) mediated oxidative metabolism at that specific vector.

  • Lipophilic Enhancement: The −CF3​ group is among the most frequently used lipophilic substituents in drug design, boasting a Hansch π value of +0.88[1]. This increases the overall LogP of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Modulation: With a van der Waals radius of approximately 1.30 Å, the −CF3​ group is significantly bulkier than a methyl group and serves as an excellent steric bioisostere for a chlorine atom (0.99 Å)[1][2]. In the context of the 2,4,5-trimethyl substitution pattern, the −CF3​ group forces the molecule into a highly rigid conformation, which can lock the pharmacophore into an optimal geometry for target receptor engagement[3].

G cluster_0 Hydrocarbon Analog (CH3) cluster_1 TMBF Scaffold (CF3) CYP CYP450 Enzyme CH3 Methyl Group (C-H Bond: 414 kJ/mol) CYP->CH3 CF3 Trifluoromethyl Group (C-F Bond: 485 kJ/mol) CYP->CF3 Oxidation Hydroxylation (-OH) CH3->Oxidation Oxidative Attack Degradation Rapid Clearance Oxidation->Degradation Block Steric & Electronic Shielding CF3->Block Repels Attack Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 1. CYP450-mediated metabolic shielding mechanism of the CF3 group vs. CH3 group.

Quantitative Benchmarking: TMBF vs. Alternatives

To objectively evaluate the efficacy of TMBF, we must benchmark it against its direct structural analogs: 2,4,5-Trimethyltoluene (the baseline hydrocarbon) and 1-Chloro-2,4,5-trimethylbenzene (the halogenated bioisostere).

The following table synthesizes the physicochemical parameters that dictate their utility in early-stage discovery.

Parameter2,4,5-Trimethyltoluene (Hydrocarbon)1-Chloro-2,4,5-trimethylbenzene (Halogenated)2,4,5-Trimethylbenzotrifluoride (TMBF)
Substituent at C1 −CH3​ −Cl −CF3​
Substituent Volume (ų) ~16.8~12.0~39.8
Hansch π value (C1) +0.52+0.71+0.88
C-X Bond Energy (kJ/mol) 414.2 ( C−H )397 ( C−Cl )485.3 ( C−F )
Electronegativity (Pauling) 2.55 (Carbon)3.16 (Chlorine)3.98 (Fluorine)
Metabolic Stability Low (Rapid benzylic oxidation)Moderate (Prone to GSH conjugation)High (Oxidation blocked at C1)
Lipophilicity ( Δ LogP) Baseline+0.2 over baseline+0.6 over baseline

Key Takeaway: While the chlorinated analog provides a moderate increase in lipophilicity, TMBF offers a superior combination of extreme metabolic resistance and enhanced lipophilicity, making it the superior scaffold for targets requiring deep hydrophobic pocket engagement.

Experimental Workflows & Self-Validating Protocols

To empirically validate the theoretical advantages of TMBF outlined above, drug discovery teams must employ rigorous, self-validating in vitro assays. Below are the standardized protocols used to benchmark these scaffolds.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Causality: This assay measures the intrinsic clearance ( CLint​ ) of the compound. By exposing the scaffolds to CYP450 enzymes in the presence of NADPH, we can directly quantify the metabolic shielding effect of the −CF3​ group compared to the −CH3​ group.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of TMBF and control analogs in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Activation: Thaw Human Liver Microsomes (HLM) on ice. Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Control: Run a parallel incubation without NADPH to distinguish enzymatic degradation from chemical instability.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The high organic content precipitates the microsomal proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Lipophilicity Profiling via HPLC (OECD 117 Method)

Causality: Lipophilicity ( LogD7.4​ ) drives both efficacy (target binding) and toxicity (off-target accumulation). Because TMBF is highly lipophilic, calculating its exact partition coefficient is critical for downstream formulation. We use reversed-phase HPLC rather than the traditional shake-flask method to prevent emulsion artifacts common with highly fluorinated compounds.

Step-by-Step Methodology:

  • Calibration: Inject a reference mixture of 6-8 structurally related compounds with known LogP values (ranging from 2.0 to 6.0) into an HPLC system equipped with a C18 column.

  • Mobile Phase: Utilize an isocratic mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 with 10 mM ammonium acetate.

  • Retention Time Mapping: Record the retention time ( tR​ ) of each reference compound and the dead time ( t0​ ) using thiourea. Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ .

  • Standard Curve Generation: Plot log(k′) versus the known LogP values of the reference compounds to generate a linear regression calibration curve. Self-Validation Control: Ensure the R2 of the calibration curve is ≥0.98 .

  • TMBF Analysis: Inject the TMBF sample and its analogs under identical conditions. Calculate their respective log(k′) values and extrapolate their LogD values using the calibration curve.

Workflow cluster_assays In Vitro Benchmarking Assays Start Target Identification Scaffold Scaffold Selection: 2,4,5-Trimethylbenzotrifluoride Start->Scaffold HLM HLM Stability Assay (Intrinsic Clearance) Scaffold->HLM HPLC HPLC LogD Profiling (Lipophilicity) Scaffold->HPLC Binding Target Binding Affinity (SPR / FRET) Scaffold->Binding Decision Lead Optimization Go/No-Go HLM->Decision HPLC->Decision Binding->Decision Candidate Preclinical Candidate Decision->Candidate Optimal Profile

Fig 2. Early-stage drug discovery workflow integrating TMBF benchmarking assays.

Conclusion

The integration of 2,4,5-Trimethylbenzotrifluoride into early-stage drug discovery pipelines offers a distinct advantage over traditional hydrocarbon or chlorinated scaffolds. By leveraging the extreme bond dissociation energy and steric bulk of the −CF3​ group, medicinal chemists can systematically engineer metabolic liabilities out of their lead compounds while simultaneously driving lipophilic-driven target engagement. When validated through rigorous HLM and HPLC profiling, TMBF stands as a premier building block for next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Trifluoromethyl group. Wikipedia. Available at:[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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